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  • Product: 4-(Methylamino)benzenesulfonic acid
  • CAS: 24447-99-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Application of 4-(Methylamino)benzenesulfonic Acid

An In-Depth Technical Guide to N-Methylsulfanilic Acid Abstract N-Methylsulfanilic acid, systematically known as 4-(Methylamino)benzenesulfonic acid, is a specialized aromatic organic compound of increasing importance. W...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methylsulfanilic Acid

Abstract

N-Methylsulfanilic acid, systematically known as 4-(Methylamino)benzenesulfonic acid, is a specialized aromatic organic compound of increasing importance. While its direct historical discovery is not as prominently documented as its parent compound, sulfanilic acid, its utility as a high-purity chemical intermediate is well-established. This guide provides a comprehensive technical overview of N-Methylsulfanilic acid, designed for researchers and professionals in chemical synthesis and materials science. We will explore its chemical identity, propose a logical and detailed synthetic protocol based on established organic reactions, discuss methods for its characterization, and delve into its primary application as a crucial building block in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs)[1]. This document is structured to provide not only procedural steps but also the underlying chemical principles and rationale, reflecting a field-proven approach to chemical product development.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

Correctly identifying a chemical entity is the foundation of all subsequent research and development. N-Methylsulfanilic acid is known by several names and identifiers, which are crucial for accurate literature and database searches.

  • Systematic IUPAC Name: 4-(Methylamino)benzenesulfonic acid[1][2]

  • Common Name: N-Methylsulfanilic acid

  • Synonyms: p-(Methylamino)benzenesulfonic acid[1]

  • Molecular Formula: C₇H₉NO₃S[2][3]

  • CAS Registry Numbers: 24447-99-2[1][3], 71794-43-9[2]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, purification, and application. The key properties of N-Methylsulfanilic acid are summarized below.

PropertyValue / DescriptionSource(s)
Appearance White solid / powder[1][3]
Molecular Weight 187.22 g/mol Calculated
Purity (Typical) ≥99% for high-grade applications[1]
Primary Hazard Skin and serious eye irritant[3]

Historical Context and Chemical Lineage

While a singular "discovery" paper for N-Methylsulfanilic acid is not prominent in historical chemical literature, its existence and utility are a logical extension of well-established aromatic chemistry. Its chemical lineage can be traced to two key areas: the sulfonation of aromatic amines and the N-alkylation of anilines.

  • The Sulfanilic Acid Family: The parent compound, sulfanilic acid (4-aminobenzenesulfonic acid), is a cornerstone of the dye industry. Its synthesis, typically involving the high-temperature "baking" of aniline sulfate, is a classic electrophilic aromatic substitution reaction[4][5]. Similarly, its isomer, metanilic acid (3-aminobenzenesulfonic acid), is a vital intermediate for azo dyes and sulfa drugs[6][7].

  • The Role of N-Methylation: The introduction of a methyl group to the nitrogen atom of an aniline derivative, such as in N-methylaniline, significantly alters the electronic and physical properties of the molecule. This modification is a common strategy to tune solubility, reactivity, and color in the synthesis of fuel additives, dyes, and pharmaceuticals[8].

N-Methylsulfanilic acid emerges at the intersection of these two fields—it is the sulfonated derivative of N-methylaniline. Its development was likely driven by the need for intermediates with tailored properties for more advanced applications, where the electronic modulation provided by the N-methyl group is critical, such as in the field of organic electronics[1].

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity material. The most logical and industrially scalable approach to N-Methylsulfanilic acid is the direct sulfonation of N-methylaniline. This process is analogous to the synthesis of sulfanilic acid from aniline.

Synthetic Pathway Overview

The synthesis involves the reaction of N-methylaniline with concentrated sulfuric acid. The reaction proceeds via an initial acid-base reaction to form the N-methylanilinium salt, followed by an electrophilic aromatic substitution, which is driven to the thermodynamically favored para-position upon heating.

Synthesis_Pathway NMA N-Methylaniline Intermediate N-Methylanilinium Hydrogen Sulfate NMA->Intermediate H2SO4 Concentrated H₂SO₄ H2SO4->Intermediate Heat Heat (180-190°C) 'Baking Process' Intermediate->Heat Product N-Methylsulfanilic Acid (4-(Methylamino)benzenesulfonic acid) Heat->Product

Caption: Synthetic pathway for N-Methylsulfanilic acid.

Experimental Protocol: Sulfonation of N-Methylaniline

This protocol is adapted from well-established methods for the sulfonation of aniline[4][5]. The causality for each step is explained to ensure a deep understanding of the process.

Materials and Reagents:

  • N-Methylaniline (Reagent Grade)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Activated Charcoal

  • pH indicator strips or meter

Procedure:

  • Salt Formation: In a fume hood, cautiously add 10.7 g (0.1 mol) of N-methylaniline to a 250 mL flask. While stirring and cooling the flask in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

    • Causality: This is a highly exothermic acid-base reaction forming N-methylanilinium hydrogen sulfate. Slow addition and cooling are critical to control the temperature and prevent uncontrolled side reactions.

  • Sulfonation (Baking Process): Heat the resulting thick paste in an oil bath to 180-190°C for 4-5 hours. The mixture will become solid.

    • Causality: The high temperature provides the activation energy for the electrophilic substitution. The "baking" process facilitates the rearrangement of any initially formed N-sulfonated product to the C-sulfonated product and drives the substitution to the sterically less hindered and thermodynamically stable para-position.

  • Quenching and Precipitation: Allow the flask to cool to room temperature. Very cautiously, pour the solid reaction mass into 200 mL of cold water with stirring. The product will precipitate as a solid.

    • Causality: The product is poorly soluble in acidic water, causing it to precipitate while unreacted starting materials and more soluble byproducts remain in solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove residual acid.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Causality: Recrystallization is a purification technique based on differences in solubility. N-Methylsulfanilic acid is more soluble in hot water than in cold water. Activated charcoal adsorbs colored impurities.

  • Final Isolation: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Workflow and Validation

The success of the synthesis must be validated through a systematic workflow that includes purification and characterization.

Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Mixing 1. Mix Reactants (N-Methylaniline + H₂SO₄) Heating 2. Heat/Bake (180-190°C) Mixing->Heating Quenching 3. Quench with Water Heating->Quenching Filtration1 4. Isolate Crude Product Quenching->Filtration1 Recrystallize 5. Recrystallize from Water Filtration1->Recrystallize Filtration2 6. Isolate Pure Product Recrystallize->Filtration2 TLC TLC Filtration2->TLC NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry

Caption: Experimental workflow for synthesis and validation.

Spectroscopic and Analytical Data

Characterization is non-negotiable for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy
  • ~2500-3000 cm⁻¹: Broad O-H stretch of the sulfonic acid group, often overlapping with C-H stretches.

  • ~3350-3450 cm⁻¹: N-H stretching vibration.

  • ~1350 & ~1170 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group.

  • ~1600 & ~1500 cm⁻¹: Aromatic C=C ring stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

  • ¹H NMR (in D₂O):

    • A singlet at ~3.0 ppm (3H) corresponding to the N-methyl (–NCH₃) protons.

    • Two doublets in the aromatic region (~7.0-8.0 ppm, 2H each), characteristic of a 1,4-disubstituted (para) benzene ring.

    • The acidic SO₃H proton and the N-H proton are typically exchanged with D₂O and may not be observed.

  • ¹³C NMR (in D₂O):

    • A signal at ~30 ppm for the N-methyl carbon.

    • Four signals in the aromatic region (~110-150 ppm), corresponding to the four unique carbon environments in the para-substituted ring.

Applications in Research and Industry

The primary driver for the production of high-purity N-Methylsulfanilic acid is its role as a specialized chemical intermediate.

  • Organic Electronics (OLEDs): The compound is a key building block in the synthesis of materials for OLED technology[1]. The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (sulfonic acid) on the aromatic ring allows for precise tuning of the electronic properties (HOMO/LUMO levels) of larger molecules it is incorporated into. This control is fundamental to designing efficient and long-lasting light-emitting devices[1].

  • Specialty Dyes and Pigments: Following the tradition of its parent compound, N-Methylsulfanilic acid can be used to create specialized azo dyes. The N-methyl group can influence the final color, solubility, and lightfastness of the dye.

Safety and Handling

According to its Safety Data Sheet (SDS), N-Methylsulfanilic acid requires careful handling[3].

Hazard TypeClassification and Precaution
Skin Contact Category 2 Irritant. Causes skin irritation. Wear protective gloves.
Eye Contact Category 2 Irritant. Causes serious eye irritation. Wear eye protection.
Inhalation May cause respiratory irritation. Work in a well-ventilated area or fume hood.
General Handling Avoid generating dust. Use appropriate personal protective equipment (PPE).

Conclusion

N-Methylsulfanilic acid stands as a testament to the evolution of applied organic chemistry. While not a household name, it is a high-value intermediate whose specific structure is engineered for high-performance applications, most notably in the burgeoning field of organic electronics. Understanding its synthesis through fundamental principles of electrophilic aromatic substitution and leveraging modern analytical techniques for its validation are key to harnessing its full potential. As the demand for advanced materials grows, the importance of such precisely functionalized building blocks will only increase.

References

  • Title: Methanesulfonic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solvent-free synthesis of sulfanilic acid in microwave oven Source: ResearchGate URL: [Link]

  • Title: Sulfanilic acid, n-methyl-, sodium salt Source: NIST Chemistry WebBook URL: [Link]

  • Title: (PDF) Microwave synthesis of sulfanilic acid Source: ResearchGate URL: [Link]

  • Title: An NMR crystallographic characterisation of solid (+)-usnic acid Source: RSC Publishing URL: [Link]

  • Title: Guide to Metanilic Acid: Manufacturing, Uses, and Optimal Drying Solutions Source: AS Engineers URL: [Link]

  • Title: Metanilic Acid | CAS 121-47-1 | Manufacturer & Exporter India Source: Apurva Chemicals URL: [Link]

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Sources

Exploratory

The Emerging Role of 4-(Methylamino)benzenesulfonic Acid in Organic Electronics: A Technical Guide

Introduction: Bridging Molecular Design and Device Performance In the rapidly advancing field of organic electronics, the quest for novel materials that can precisely control charge injection, transport, and extraction a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecular Design and Device Performance

In the rapidly advancing field of organic electronics, the quest for novel materials that can precisely control charge injection, transport, and extraction at interfaces is paramount.[1] While significant research has focused on complex polymeric and small-molecule semiconductors, a class of seemingly simple zwitterionic molecules holds immense potential for refining device performance. This technical guide delves into the multifaceted role of 4-(Methylamino)benzenesulfonic acid, a derivative of sulfanilic acid, in the realm of organic electronics.[2] Although not yet widely implemented, its unique combination of a proton-donating sulfonic acid group and an electron-donating methylamino group within a stable aromatic framework presents a compelling case for its application as a versatile dopant and interfacial modifier. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental properties, potential applications, and the experimental methodologies to validate its efficacy in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Core Molecular Attributes of 4-(Methylamino)benzenesulfonic Acid

4-(Methylamino)benzenesulfonic acid (molecular formula C₇H₉NO₃S) is an aromatic compound characterized by the presence of both a sulfonic acid (-SO₃H) group and a methylamino (-NHCH₃) group attached to a benzene ring at the para positions.[3] This substitution pattern gives rise to its most critical property in the context of organic electronics: its zwitterionic nature in the solid state and in neutral aqueous solutions.[2] The acidic proton from the sulfonic acid group is transferred to the basic nitrogen of the methylamino group, resulting in a molecule with both a negative (sulfonate, -SO₃⁻) and a positive (anilinium, -NH₂⁺CH₃) charge center. This internal salt structure governs its physical properties, such as a high melting point and solubility in polar solvents, and is the foundation of its electronic functionality at interfaces.[1][2]

PropertyValueSource
Molecular FormulaC₇H₉NO₃S[3]
Molecular Weight187.21 g/mol [3]
CAS Number24447-99-2[3]
Physical StateOff-white solid[2]

Section 1: 4-(Methylamino)benzenesulfonic Acid as a p-Dopant for Conductive Polymers

The performance of many organic electronic devices relies on the high conductivity of hole-transport layers (HTLs), with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) being the most ubiquitous material. However, the intrinsic conductivity of PEDOT:PSS is often insufficient for high-performance devices and can be significantly enhanced through treatment with various dopants, including organic acids.[4][5]

Mechanism of Action: Synergistic Effects of the Sulfonic Acid Moiety

The sulfonic acid group of 4-(Methylamino)benzenesulfonic acid is the primary driver for its potential as a p-dopant for conductive polymers like PEDOT:PSS. The doping mechanism is twofold:

  • Phase Segregation: The strong acidity of the sulfonic acid group can induce a phase separation between the conductive PEDOT chains and the insulating PSS chains.[5] This leads to the formation of more ordered, crystalline PEDOT domains, which facilitates charge hopping between polymer chains and enhances conductivity.

  • Conformational Change: The interaction of the sulfonic acid with the PEDOT:PSS complex can induce a conformational change in the PEDOT chains from a coiled to a more extended, linear structure. This improved chain alignment further enhances charge transport along the polymer backbone.[5]

The presence of the methylamino group, being a mild electron-donating group, is expected to have a secondary electronic effect on the doping process, potentially influencing the energy level alignment at the interface between the dopant and the conductive polymer.

G Doping Mechanism of PEDOT:PSS with 4-(Methylamino)benzenesulfonic Acid cluster_0 Initial State: PEDOT:PSS Film cluster_1 Doping Process cluster_2 Doped State: Enhanced Conductivity PEDOT_coiled Coiled PEDOT Chains PSS_insulating Insulating PSS Shell PEDOT_coiled->PSS_insulating Encapsulation PEDOT_linear Linear, Crystalline PEDOT Domains PEDOT_coiled->PEDOT_linear Conformational Change PSS_removed Displaced PSS PSS_insulating->PSS_removed Removal/Displacement Dopant 4-(Methylamino)benzenesulfonic Acid Dopant->PEDOT_coiled Interaction & H+ Transfer Dopant->PSS_insulating Phase Segregation

Caption: Doping mechanism of PEDOT:PSS.

Experimental Protocol: Doping of PEDOT:PSS Films

Objective: To evaluate the effectiveness of 4-(Methylamino)benzenesulfonic acid as a p-dopant for PEDOT:PSS and quantify the resulting enhancement in electrical conductivity.

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • 4-(Methylamino)benzenesulfonic acid

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

  • Glass substrates

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Sequentially sonicate glass substrates in DI water, acetone, and IPA for 15 minutes each. Dry the substrates under a stream of nitrogen and then treat with UV-ozone for 10 minutes to create a hydrophilic surface.

  • PEDOT:PSS Film Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned substrates at 3000 rpm for 60 seconds.

  • Annealing: Anneal the films at 150°C for 10 minutes on a hotplate in ambient air to remove residual water.

  • Doping Solution Preparation: Prepare solutions of 4-(Methylamino)benzenesulfonic acid in a suitable solvent (e.g., DI water or a DI water/IPA mixture) at various concentrations (e.g., 1, 5, 10, 20 mg/mL).

  • Doping Treatment: Immerse the annealed PEDOT:PSS films in the doping solutions for a fixed duration (e.g., 10 minutes).

  • Post-Doping Rinse and Anneal: Rinse the doped films with IPA to remove excess dopant and then anneal at 120°C for 10 minutes to dry the films.

  • Characterization:

    • Conductivity Measurement: Measure the sheet resistance of the films using a four-point probe setup. Calculate the conductivity using the measured film thickness (profilometer).

    • Spectroscopic Analysis: Use UV-Vis-NIR spectroscopy to observe changes in the absorption spectrum of PEDOT, which can indicate changes in its oxidation state and conformation.

    • Morphological Analysis: Employ Atomic Force Microscopy (AFM) to visualize changes in the surface morphology and phase segregation of the PEDOT:PSS films upon doping.

Section 2: Interfacial Modification for Enhanced Charge Injection

Efficient charge injection and extraction at the electrode-organic semiconductor interface are critical for the performance of OLEDs and OPVs.[6] Interfacial layers are often employed to tune the work function of the electrodes to better align with the energy levels of the active organic materials. The zwitterionic nature of 4-(Methylamino)benzenesulfonic acid makes it an excellent candidate for forming a self-assembled monolayer (SAM) or a thin interfacial layer that can modify the work function of transparent conductive oxides like indium tin oxide (ITO).[1][7]

Mechanism of Action: Formation of an Interfacial Dipole

When a thin layer of 4-(Methylamino)benzenesulfonic acid is deposited onto an ITO surface, the sulfonic acid group can form a strong bond with the metal oxide surface.[8] This leaves the methylamino group oriented away from the surface. The zwitterionic nature of the molecule creates a net dipole moment. The orientation of this dipole at the interface generates an electrostatic field that modifies the vacuum level and, consequently, the work function of the ITO.[1][9]

  • An increase in the ITO work function is desirable for improving hole injection in conventional OLEDs and OPVs, as it reduces the energy barrier between the anode's Fermi level and the HOMO of the hole-transport layer.[10]

G Work Function Modification of ITO cluster_0 Bare ITO cluster_1 ITO with Interfacial Layer Bare_ITO_WF Work Function (Φ_ITO) Bare_HOMO HOMO of HTL Mod_ITO_WF Modified Work Function (Φ'_ITO) E_vac_bare E_vac_bare Mod_HOMO HOMO of HTL HOMO_level_bare HOMO Bare_Barrier Large Hole Injection Barrier E_vac_mod E_vac HOMO_level_mod HOMO SAM 4-(Methylamino)benzenesulfonic Acid Layer (creates dipole) SAM->Mod_ITO_WF Increases Work Function Mod_Barrier Reduced Hole Injection Barrier E_fermi_bare E_F E_fermi_mod E_F

Caption: Energy level alignment at the ITO/HTL interface.

Experimental Protocol: Interfacial Layer Deposition and Characterization

Objective: To investigate the effect of a 4-(Methylamino)benzenesulfonic acid interfacial layer on the work function of ITO and the performance of a simple OLED device.

Materials:

  • Patterned ITO-coated glass substrates

  • 4-(Methylamino)benzenesulfonic acid

  • Organic solvents (e.g., methanol, ethanol)

  • Hole-transport material (e.g., TPD)

  • Emissive layer material (e.g., Alq₃)

  • Electron-transport material (e.g., BCP)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Preparation: Clean patterned ITO substrates as described in the previous protocol.

  • Interfacial Layer Deposition:

    • Solution Deposition: Immerse the cleaned ITO substrates in a dilute solution of 4-(Methylamino)benzenesulfonic acid in methanol (e.g., 1 mM) for a specified time (e.g., 30 minutes). Rinse with pure methanol and dry with nitrogen.

    • Vapor Deposition: Alternatively, deposit a thin layer (e.g., 1-2 nm) of the material via thermal evaporation in a high-vacuum chamber.

  • Work Function Measurement: Use Ultraviolet Photoelectron Spectroscopy (UPS) or a Kelvin probe to measure the work function of the bare and modified ITO surfaces.

  • OLED Fabrication:

    • Transfer the modified ITO substrates to a high-vacuum thermal evaporator.

    • Sequentially deposit the hole-transport layer (e.g., 40 nm TPD), emissive layer (e.g., 60 nm Alq₃), electron-transport layer (e.g., 8 nm BCP), and cathode (e.g., 1 nm LiF / 100 nm Al).

    • Encapsulate the devices in a nitrogen-filled glovebox.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the OLEDs.

    • Evaluate the external quantum efficiency (EQE) and power efficiency.

    • Compare the performance of devices with and without the interfacial layer to determine the impact on hole injection.

Section 3: Potential as a Charge Transport Material

While the primary roles of 4-(Methylamino)benzenesulfonic acid in organic electronics are likely as a dopant and interfacial modifier, its molecular structure also suggests potential, albeit limited, as a charge transport material itself or as a building block for such materials.

Theoretical Considerations: HOMO-LUMO Levels and Molecular Packing

The electronic properties of an organic semiconductor are largely determined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[11]

  • HOMO Level: The presence of the electron-donating methylamino group is expected to raise the HOMO level of the molecule compared to unsubstituted benzenesulfonic acid.[12] A higher HOMO level facilitates hole injection from the anode and subsequent hole transport.

  • LUMO Level: The electron-withdrawing sulfonic acid group will lower the LUMO level, but the overall molecule is not designed for efficient electron transport.

  • Energy Gap: The energy gap (the difference between HOMO and LUMO) will determine the optical properties of the material. A large energy gap would make it a wide-bandgap material, suitable for use as a hole-transport layer that is transparent to visible light.[13]

The efficiency of charge transport in the solid state is highly dependent on the intermolecular electronic coupling, which is dictated by molecular packing in the thin film. The zwitterionic nature and potential for hydrogen bonding in 4-(Methylamino)benzenesulfonic acid could lead to ordered crystalline domains, which would be beneficial for charge transport.[14]

ParameterPredicted Influence of Functional GroupsImplication for Charge Transport
HOMO Energy Methylamino group raises HOMO levelPotentially suitable for hole transport
LUMO Energy Sulfonic acid group lowers LUMO levelUnlikely to be a good electron transporter
Molecular Packing Zwitterionic nature may promote orderingFavorable for efficient charge hopping

Conclusion and Future Outlook

4-(Methylamino)benzenesulfonic acid represents a class of simple, yet functionally rich, organic molecules with significant untapped potential in the field of organic electronics. Its zwitterionic character, combined with the distinct electronic effects of its sulfonic acid and methylamino functional groups, makes it a prime candidate for addressing key challenges in device engineering, particularly in the optimization of interfaces and the doping of conductive polymers.

While direct experimental evidence for its application in high-performance organic electronic devices is still emerging, the foundational principles of its potential mechanisms of action are well-established through studies of analogous materials. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this promising molecule. Future research should focus on a detailed characterization of its electronic properties, the optimization of its deposition processes for interfacial modification, and the exploration of its derivatives to further tune its properties for specific device architectures. As the field of organic electronics continues to mature, the rational design and implementation of such multifunctional small molecules will be indispensable for achieving the next generation of efficient, stable, and cost-effective devices.

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  • Li, Y., & Wang, J. (2020). Zwitterions: promising interfacial/doping materials for organic/perovskite solar cells. New Journal of Chemistry, 44(30), 12699-12710.
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  • Lee, H., & Lee, J. Y. (2010). Study on work function change of ITO modified by using a self-assembled monolayer for organic based devices. Thin Solid Films, 518(22), 6431-6434.
  • Al-Mokhanam, A. A., & Al-Shehri, A. S. (2023). Synthesis and Characterization of 4-Amino-N-[2 (diethylamino)
  • ResearchGate. (n.d.). Indium‐Tin‐Oxide (ITO) Work Function Tailoring by Covalently Bound Carboxylic Acid Self‐Assembled Monolayers. Retrieved February 2, 2026, from [Link]

  • MRSEC Education Group. (n.d.). Preparation of an Organic Light Emitting Diode. Retrieved February 2, 2026, from [Link]

  • Jones, C. R., & Brown, R. C. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1478.
  • Tran, T. T. N., & Nguyen, V. H. (2022). Enhancing Poly(3,4-ethylenedioxythiophene) Polystyrene Sulfonate (PEDOT:PSS) Conductivity by Dimethyl Sulfoxide (DMSO) Dopant.
  • Wang, Y., & Wang, E. (2023). Artificial Interfacial Layers with Zwitterionic Ion Structure Improves Lithium Symmetric Battery Life and Inhibits Dendrite Growth.
  • Kim, Y. H., & Heo, K. (2009). Significant conductivity enhancement of conductive poly(3,4-ethylenedioxythiophene): poly(styrenesulfonate) films through a treatment with organic carboxylic acids and inorganic acids.
  • Boukhili, W., & Hadjadj, A. (2017). Investigation of three important parameters on performance of organic solar cells based on P3HT: C60.
  • Kim, K. P., Hussain, A. M., Hwang, D. K., Woo, S. H., Lyu, H. K., Baek, S. H., ... & Kim, J. H. (2009). Work Function Modification of Indium–Tin Oxide by Surface Plasma Treatments Using Different Gases. Japanese Journal of Applied Physics, 48(2R), 021601.
  • ResearchGate. (n.d.). Zwitterion molecule and formation of interfacial dipole at interlayer/metal interface in optoelectronic devices. Retrieved February 2, 2026, from [Link]

  • Chen, P., & Chou, P. T. (2021). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers.
  • Chen, Y. C., & Liu, T. Y. (2020). Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications.
  • ResearchGate. (n.d.). Crystal structure of diethylammonium aniline-4-sulfonate anilinium-4-sulfonate. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2012, March 29). Faces of Chemistry: Organic solar cells (BASF) - Video 3 (16+) [Video]. YouTube. [Link]

Sources

Foundational

Precision Synthesis of N-Methylsulfanilic Acid: A Technical Guide

Methodology: Solvent-Assisted Thermal Rearrangement (The "Baking" Process) Target Isomer: 4-(methylamino)benzenesulfonic acid (Para-isomer) Executive Summary & Strategic Rationale The synthesis of N-Methylsulfanilic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Solvent-Assisted Thermal Rearrangement (The "Baking" Process) Target Isomer: 4-(methylamino)benzenesulfonic acid (Para-isomer)

Executive Summary & Strategic Rationale

The synthesis of N-Methylsulfanilic acid (4-(methylamino)benzenesulfonic acid) is a critical transformation in the production of azo dyes, pharmaceutical intermediates, and organic electronic materials. While direct sulfonation of N-methylaniline with oleum is possible, it frequently yields a difficult-to-separate mixture of ortho- and para- isomers, along with disulfonated byproducts.

This guide details the Solvent-Assisted Baking Process (a modification of the classic solid-state baking method). By utilizing a high-boiling azeotropic solvent, this protocol offers superior heat transfer, precise temperature control, and efficient water removal compared to traditional "dry baking." This ensures thermodynamic control, driving the reaction exclusively toward the para- isomer via the rearrangement of N-methylanilinium hydrogen sulfate.

Core Mechanistic Insight

The reaction proceeds via a Bamberger-type rearrangement .

  • Kinetic Phase: Formation of the N-methylanilinium hydrogen sulfate salt.

  • Intermediate Phase: Dehydration to N-methylphenylsulfamic acid (N-sulfonation).

  • Thermodynamic Phase: Migration of the sulfonyl group from the nitrogen to the ortho- position (kinetically favored) and finally to the para- position (thermodynamically stable) at elevated temperatures (>180°C).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the migration pathway. Note that the reaction is reversible; water removal is the driving force that pushes the equilibrium toward the stable para- product.

ReactionMechanism Substrate N-Methylaniline + H2SO4 Salt N-Methylanilinium HDS Salt Substrate->Salt Protonation NSulf N-Methylphenyl- sulfamic Acid Salt->NSulf -H2O (Dehydration) Ortho Ortho-Isomer (Kinetic Product) NSulf->Ortho Migration (100-150°C) Para N-Methylsulfanilic Acid (Thermodynamic Product) Ortho->Para Rearrangement (>180°C) Para->Ortho Reversible (if wet)

Caption: Thermodynamic migration pathway from N-sulfonation to Para-C-sulfonation driven by heat and water removal.

Experimental Protocol: Solvent-Assisted Baking

Materials & Equipment[1][2][3]
  • Reagents:

    • N-Methylaniline (Reagent Grade, >98%)[1]

    • Sulfuric Acid (98% conc.)

    • Solvent: o-Dichlorobenzene (ODCB) (BP ~180°C) – Chosen for its high boiling point and ability to azeotrope water.

    • Sodium Hydroxide (for workup)[1][2][3]

  • Apparatus:

    • 3-Neck Round Bottom Flask (RBF)

    • Dean-Stark Trap (for water removal)

    • Mechanical Stirrer (Overhead) – Critical: Slurry becomes viscous.

    • Reflux Condenser

    • Oil Bath capable of 200°C.

Step-by-Step Methodology
Phase 1: Salt Formation
  • Charge the RBF with N-Methylaniline (1.0 eq) and o-Dichlorobenzene (5-6 volumes) .

  • Cool the system to <50°C using an ice bath (exothermic reaction).

  • Dropwise add Sulfuric Acid (1.05 eq) .

    • Observation: A thick white/off-white slurry of N-methylanilinium hydrogen sulfate will form immediately.

    • Tip: Maintain vigorous stirring to prevent the salt from clumping into a solid mass.

Phase 2: The "Baking" (Rearrangement)
  • Equip the flask with the Dean-Stark trap and reflux condenser.

  • Heat the oil bath to 185-190°C . The internal temperature should reach the boiling point of ODCB (~180°C).

  • Reflux for 6–8 hours.

    • Monitor: Water will collect in the Dean-Stark trap. The reaction is complete when water evolution ceases.

    • Mechanism Check: The removal of water shifts the equilibrium from the N-sulfonic acid to the ring-sulfonated product.

Phase 3: Isolation & Purification
  • Cool the reaction mixture to room temperature. The product, N-methylsulfanilic acid, is insoluble in ODCB and will appear as a grey/white solid.

  • Filtration: Filter the solid and wash with a small amount of methanol or acetone to remove residual ODCB and unreacted amine.

  • Purification (Zwitterion Precipitation):

    • Dissolve the crude solid in minimum 10% NaOH (aq) . The solution should be clear (pH > 10).

    • Optional: Treat with activated carbon (Norit) for 15 mins at 60°C to remove colored impurities; filter hot.

    • Acidify the filtrate slowly with HCl to pH ~2.5–3.0.

    • The product exists as a zwitterion and will precipitate effectively at this isoelectric point.

  • Filter the white crystals, wash with ice-cold water, and dry at 100°C.

Process Data & Specifications

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.05 (Amine : Acid)Slight excess acid ensures full conversion of amine.
Temperature 180°C ± 5°CBelow 170°C risks incomplete rearrangement (ortho impurities).
Reaction Time 6–8 HoursEndpoint determined by cessation of water in Dean-Stark.
Typical Yield 85–92%Losses primarily due to mother liquor solubility.
Appearance White to Off-White PowderDarkens if oxidation occurs (ensure inert atmosphere if possible).
Melting Point >240°C (Decomposes)Characteristic of zwitterionic sulfonates.

Workflow Visualization

Workflow cluster_0 Phase 1: Charging cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix N-Methylaniline + o-Dichlorobenzene Step2 Add H2SO4 (Exothermic <50°C) Step1->Step2 Step3 Reflux @ 180°C (Dean-Stark Water Removal) Step2->Step3 Step4 Check Endpoint: No more H2O evolution Step3->Step4 Step5 Filter Crude Solid (Remove ODCB) Step4->Step5 Step6 Dissolve in NaOH (aq) Filter Carbon Step5->Step6 Step7 Acidify to pH 2.5 Precipitate Zwitterion Step6->Step7

Caption: Operational workflow for the solvent-assisted baking process.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized product must be validated against the following criteria:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 3) / Methanol Gradient.

    • Target: N-Methylsulfanilic acid (Main Peak).

    • Impurities: Look for ortho-isomer (shorter retention) and Aniline/N-methylaniline (longer retention).

  • 1H-NMR (D2O + NaOD):

    • Confirm 1,4-substitution pattern (two doublets in the aromatic region, typically ~7.6 ppm and ~6.7 ppm).

    • Singlet for N-Methyl group (~2.7 ppm).

  • Solubility Check:

    • Product should be soluble in alkaline water (pH > 9) and insoluble in organic solvents (Ether, DCM).

Troubleshooting & Safety

  • Incomplete Conversion: If the reaction stops early, the ortho-isomer may persist. Ensure the temperature is maintained >180°C for the full duration.

  • Blackening/Tarring: Caused by oxidation or excessive H2SO4 charring. Use a nitrogen blanket during reflux and ensure precise stoichiometry.

  • Safety Warning: o-Dichlorobenzene is toxic and an irritant. Work in a fume hood. Sulfuric acid causes severe burns.

References

  • ChemicalBook. (n.d.).[1][2] N-Methylaniline Synthesis and Properties. Retrieved from

  • Organic Syntheses. (1941). Sulfanilic Acid (Analogous Procedure for Aniline).[4] Org. Synth. 1941, Coll. Vol. 1, 442. Retrieved from

  • PubChem. (n.d.). 4-(Methylamino)benzenesulfonic acid.[4] Retrieved from

  • Study on the Kinetics of Sulfonation. (2021). Thermodynamic vs Kinetic Sulfonation of Aromatics. Retrieved from

Sources

Exploratory

A Technical Guide to the Initial Characterization of N-Methylsulfanilic Acid for Organic Light-Emitting Diode (OLED) Applications

Abstract: The relentless pursuit of next-generation display and lighting technologies necessitates the exploration of novel organic materials. Organic Light-Emitting Diodes (OLEDs) stand at the forefront of this evolutio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of next-generation display and lighting technologies necessitates the exploration of novel organic materials. Organic Light-Emitting Diodes (OLEDs) stand at the forefront of this evolution, offering remarkable performance advantages.[1][2] The efficiency, longevity, and color purity of these devices are intrinsically linked to the chemical and electronic properties of their constituent organic layers.[1][3] This guide outlines a comprehensive, first-principles approach to the initial characterization of N-Methylsulfanilic acid, a promising but underexplored candidate for use in OLEDs. We present a structured workflow designed to rigorously evaluate its fundamental properties, from electrochemical energy levels to thermal stability and thin-film morphology. This document serves as a technical roadmap for researchers and materials scientists, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and insightful preliminary assessment.

Introduction: The Rationale for Investigating N-Methylsulfanilic Acid

The multilayered architecture of a modern OLED is a testament to sophisticated materials engineering, with each layer—from injection to transport and emission—performing a specialized electronic function.[4] The hole transport layer (HTL) is particularly critical, as it facilitates the efficient movement of positive charge carriers (holes) from the anode to the emissive layer, directly impacting device efficiency and stability.[3][5]

Aniline-based compounds have historically formed the backbone of many effective hole-transporting materials due to their electron-rich nature and tunable electronic properties.[6][7] N-Methylsulfanilic acid (4-(Methylamino)benzenesulphonic acid) presents an intriguing molecular architecture for this purpose. Its structure combines an N-methylated aniline core, known to influence planarity and electronic characteristics, with a strongly electron-withdrawing sulfonic acid group (-SO₃H).[8][9] This combination suggests the potential for a high dipole moment and tailored frontier molecular orbital (HOMO/LUMO) energies, which are critical for optimizing charge injection and transport.

This guide establishes a systematic workflow to validate this hypothesis, moving from foundational material properties to a full suite of characterization techniques essential for vetting a new OLED material candidate.

Foundational Material Properties

Prior to advanced characterization, it is imperative to establish the fundamental physicochemical properties and purity of the N-Methylsulfanilic acid sample.

2.1 Core Physicochemical Data

A summary of the essential properties of N-Methylsulfanilic acid is provided below. These values serve as a baseline for subsequent experiments.

PropertyValueSource
Molecular Formula C₇H₉NO₃S[10]
Molecular Weight 187.21 g/mol [10]
Appearance White to off-white powder/crystals[11]
Melting Point >300 °C[11]
Solubility Slightly soluble in water.[11][12]

2.2 Safety and Handling

N-Methylsulfanilic acid is classified as a skin and eye irritant.[10] Standard laboratory personal protective equipment, including gloves and safety goggles, must be worn at all times.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

Core Characterization Workflow: A Step-by-Step Guide

The following sections detail the essential experimental protocols for a comprehensive initial characterization. The workflow is designed to be logical, with each step building upon the last to create a complete electronic and physical profile of the material.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Electronic & Optical Properties cluster_2 Phase 3: Physical & Morphological Properties cluster_3 Phase 4: Synthesis & Application Material Sourcing & Purity Material Sourcing & Purity CV Cyclic Voltammetry (CV) (HOMO/LUMO Levels) Material Sourcing & Purity->CV Spectroscopy UV-Vis & Photoluminescence (Optical Bandgap, Emission) CV->Spectroscopy TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Spectroscopy->TGA Film Thin-Film Deposition (Spin-Coating/Evaporation) TGA->Film Morphology AFM / XRD (Surface & Structural Analysis) Film->Morphology Data Integration Energy Level Diagram & Performance Prediction Morphology->Data Integration

Figure 1: A structured workflow for the initial characterization of a novel OLED material.
Electrochemical Analysis for Energy Level Determination

The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of a material relative to the work functions of the electrodes and the energy levels of adjacent layers is paramount for efficient charge injection and transport in an OLED.[14] Cyclic Voltammetry (CV) is a powerful and standard technique to determine these frontier orbital energy levels.[15][16]

Protocol 3.1: Cyclic Voltammetry (CV)

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

    • Dissolve the N-Methylsulfanilic acid sample in this solution to a final concentration of approximately 1-5 mM.

    • Add a small amount of ferrocene to the solution to serve as an internal reference standard.[15]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.[14]

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe the oxidation peak, then reverse the scan.

    • Subsequently, scan towards negative potentials from the open-circuit potential to observe the reduction peak.

    • Record the voltammogram at a scan rate of 100 mV/s.[14]

  • Data Analysis and Calculation:

    • Determine the onset oxidation potential (Eonset,ox) and onset reduction potential (Eonset,red) from the voltammogram.

    • Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the Fc/Fc⁺ couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[15][17]

      • HOMO (eV) = -[Eonset,ox - E₁/₂ (Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Eonset,red - E₁/₂ (Fc/Fc⁺) + 4.8]

    • The electrochemical bandgap can be estimated as Eg = |LUMO - HOMO|.

Photophysical Properties Assessment

Understanding how a material interacts with light is fundamental to its application in an optoelectronic device. UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy provide insights into the optical bandgap and emissive properties.[2][18]

Protocol 3.2: UV-Vis and Photoluminescence Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of N-Methylsulfanilic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • For thin-film analysis, deposit a film of the material onto a quartz substrate using techniques described in section 3.4.

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the sample over a wavelength range of approximately 200-800 nm.

    • Determine the absorption edge (λedge), which is the wavelength at which the absorption begins to rise sharply.

    • Calculate the optical bandgap (Eg,opt) using the Tauc plot method or by the equation: Eg,opt (eV) = 1240 / λedge (nm) .

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at a wavelength corresponding to a major absorption peak identified from the UV-Vis spectrum.

    • Record the emission spectrum. The peak emission wavelength (λem) provides information about the color of light the material would emit if used in an emissive layer.

Thermal Stability Evaluation

OLEDs generate heat during operation, and the thermal stability of the organic materials is a critical factor for device longevity and reliability.[4] Thermogravimetric Analysis (TGA) is the standard method for determining the decomposition temperature (Td) of a material.[19][20]

Protocol 3.3: Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Place a small amount of the N-Methylsulfanilic acid powder (typically 1-10 mg) into an alumina or platinum TGA pan.[20]

  • Instrument Setup and Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample under a continuous flow of inert gas (e.g., nitrogen) at a constant rate, typically 10 °C/min, from room temperature to a temperature beyond its decomposition, for instance, up to 600 °C.[19][21]

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial mass.[4] A high Td (ideally >300 °C) is desirable for materials intended for vacuum thermal evaporation and for ensuring operational stability.[19][22]

G cluster_0 Hypothetical Energy Levels (eV) Anode Anode (ITO) ~ -4.7 eV HTL N-Methylsulfanilic Acid (HTL) HOMO: -5.4 eV LUMO: -2.1 eV Anode->HTL Hole Injection (ΔE = 0.7 eV) EML Emissive Layer (EML) (e.g., Alq3) HOMO: ~ -5.8 eV LUMO: ~ -3.1 eV HTL->EML Hole Transport (ΔE = 0.4 eV) Cathode Cathode (LiF/Al) ~ -2.9 eV EML->Cathode Electron Injection (ΔE = 0.2 eV)

Sources

Foundational

Introduction: The Environmental Fate of a Widespread Aromatic Sulfonate

An In-depth Technical Guide to the Degradation Pathways of 4-(Methylamino)benzenesulfonic Acid For Researchers, Scientists, and Drug Development Professionals 4-(Methylamino)benzenesulfonic acid is an aromatic organic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation Pathways of 4-(Methylamino)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

4-(Methylamino)benzenesulfonic acid is an aromatic organic compound characterized by a benzene ring substituted with both a methylamino (-NHCH₃) and a sulfonic acid (-SO₃H) group. While its direct industrial applications are specific, it is structurally analogous to sulfanilic acid (4-aminobenzenesulfonic acid), a crucial building block in the synthesis of azo dyes and pharmaceuticals.[1] Consequently, 4-(methylamino)benzenesulfonic acid and related compounds can enter the environment as manufacturing byproducts or as metabolites of more complex molecules, such as certain sulfonamide antibiotics.[2][3][4] The presence of the sulfonate group often confers high water solubility but can also increase resistance to microbial degradation, making these compounds persistent environmental concerns.[4][5][6]

This guide provides a detailed examination of the microbial degradation pathways of 4-(methylamino)benzenesulfonic acid. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—elucidating the enzymatic logic and biochemical strategies that microorganisms employ to mineralize this xenobiotic compound. We will explore the key enzymes, the intermediate metabolites, and the validated experimental workflows required to investigate these complex biological processes.

Part 1: Aerobic Microbial Degradation Pathways

Aerobic microorganisms have evolved sophisticated enzymatic machinery to break down stable aromatic rings. The degradation of 4-(methylamino)benzenesulfonic acid is typically initiated by one of two strategies: modification of the methylamino substituent or direct oxidative attack on the aromatic ring. The most plausible and commonly observed initial step is N-demethylation, converting the molecule to the well-studied intermediate, sulfanilic acid.

Initial Attack: The N-Demethylation Step

The first catabolic step is the monooxygenase-catalyzed removal of the methyl group from the nitrogen atom. This reaction converts 4-(methylamino)benzenesulfonic acid into 4-aminobenzenesulfonic acid (sulfanilic acid) and formaldehyde.

  • Causality: This initial demethylation is a critical "priming" reaction. Sulfanilic acid is a substrate for a known and well-characterized bacterial catabolic pathway. By converting the N-methylated form to sulfanilic acid, the microorganism channels the compound into an established metabolic funnel. Enzymes like phenylalanine 4-monooxygenase are known to perform diverse oxidative reactions, illustrating the versatility of this enzyme class in handling substituted aromatics.[7]

Core Pathway: The Degradation of Sulfanilic Acid

Once formed, sulfanilic acid is degraded by a range of bacteria, with strains of Pseudomonas, Alcaligenes, and Comamonas being frequently cited.[6][8][9] The central challenge in this pathway is the cleavage of the highly stable carbon-sulfur bond of the sulfonate group.

1. Dioxygenation and Desulfonation: The cornerstone of this process is an enzymatic attack by a Rieske non-heme iron oxygenase.[10][11][12][13][14] This is a multi-component enzyme system that catalyzes the dihydroxylation of the aromatic ring, which concurrently expels the sulfonate group as sulfite (SO₃²⁻).[15][16]

  • Mechanism: The enzyme, a type of sulfanilate 3,4-dioxygenase, incorporates two atoms of molecular oxygen (O₂) into the benzene ring of sulfanilic acid. This reaction requires a reductant, typically NADH, which is used by a reductase component to activate the catalytic oxygenase.[15][16] The immediate product is an unstable diol that rearomatizes to form 4-aminocatechol, releasing the sulfite ion.

2. Aromatic Ring Cleavage: The resulting 4-aminocatechol is a catechol derivative, a common intermediate in the degradation of aromatic compounds. The aromatic ring is now susceptible to cleavage by another class of dioxygenases. This can occur via two primary routes:

  • ortho (Intradiol) Cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, yielding muconic acid derivatives.[17][18][19][20]

  • meta (Extradiol) Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, producing a hydroxymuconic semialdehyde.[15][16]

3. Central Metabolism: The linear products of ring cleavage are then funneled into central metabolic pathways, such as the Krebs cycle, where they are completely mineralized to carbon dioxide, water, and ammonium. The released sulfite is typically oxidized to sulfate (SO₄²⁻) by sulfite oxidase and can be used as a sulfur source for the cell.[21]

Aerobic_Degradation_Pathway cluster_0 Phase 1: Initial Modification & Desulfonation cluster_1 Phase 2: Ring Cleavage & Mineralization MABS 4-(Methylamino)benzenesulfonic acid SA Sulfanilic Acid (4-Aminobenzenesulfonic acid) MABS->SA Monooxygenase (N-demethylation) AC 4-Aminocatechol SA->AC Sulfanilate 3,4-Dioxygenase (Rieske Oxygenase) Sulfite Sulfite (SO3^2-) RC_Products Ring Cleavage Products (e.g., Muconic Acid Derivatives) AC->RC_Products Catechol 1,2- or 2,3-Dioxygenase Metabolism Central Metabolism (Krebs Cycle) RC_Products->Metabolism EndProducts CO2 + H2O + NH4+ Metabolism->EndProducts

Caption: Aerobic degradation pathway of 4-(methylamino)benzenesulfonic acid.

Part 2: Key Enzymes and Their Mechanistic Significance

The successful mineralization of 4-(methylamino)benzenesulfonic acid relies on a coordinated cascade of specialized enzymes. Understanding their function is paramount for any research in this area.

Enzyme ClassRole in PathwayCofactors/RequirementsMechanistic Insight
Flavoprotein Monooxygenases Initial N-demethylation of the parent compound.FAD, NAD(P)H, O₂These enzymes activate molecular oxygen to perform highly specific oxidative attacks, such as hydroxylation or, in this case, the removal of an alkyl group from a nitrogen atom.[22][23]
Rieske Non-Heme Iron Dioxygenases Desulfonation via aromatic ring dihydroxylation.Rieske [2Fe-2S] cluster, Non-Heme Fe(II), NAD(P)H, O₂This is the critical desulfonation step. The enzyme is typically a multi-protein complex, separating the electron transfer (reductase) from the oxygen activation (oxygenase) steps, allowing for controlled and efficient catalysis.[10][14]
Catechol Dioxygenases (Intradiol/Extradiol) Aromatic ring cleavage of the catechol intermediate.Fe(III) (intradiol) or Fe(II)/Mn(II) (extradiol)These enzymes determine how the aromatic core is dismantled. The choice between ortho and meta cleavage dictates the subsequent metabolic route for the aliphatic intermediates.[15][17][18]

Part 3: Experimental Methodologies: A Self-Validating Workflow

A robust investigation into the degradation of 4-(methylamino)benzenesulfonic acid requires a workflow where each step validates the next. The following protocols are designed with this principle of self-validation in mind.

Protocol 1: Isolation of Degrading Bacteria via Enrichment Culture

This protocol aims to selectively cultivate microorganisms from an environmental sample that can utilize the target compound.

  • Prepare Basal Salt Medium (BSM): Create a sterile, defined liquid medium containing all necessary inorganic salts (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄, trace elements) but lacking a carbon source.

  • Add Target Compound: Supplement the BSM with 4-(methylamino)benzenesulfonic acid as the sole source of carbon and nitrogen at a defined concentration (e.g., 100-500 mg/L). The absence of other C/N sources ensures that only organisms capable of metabolizing the target compound will proliferate.

  • Inoculation: Inoculate the medium with an environmental sample rich in diverse microbial life, such as activated sludge from a wastewater treatment plant or soil from a contaminated site.[24]

  • Incubation: Incubate the culture under aerobic conditions (e.g., 30°C with shaking at 150 rpm).

  • Monitoring and Sub-culturing: Monitor for microbial growth (turbidity) and the disappearance of the parent compound using HPLC. Once growth is established, transfer an aliquot of the culture to fresh medium. Repeat this process several times to enrich for the most efficient degraders.

  • Isolation: Plate serial dilutions of the final enrichment culture onto solid BSM agar containing the target compound to obtain pure colonies.

Protocol 2: Identification of Metabolites by HPLC

This protocol provides a reliable method for tracking the parent compound and detecting major degradation intermediates.

  • Sample Preparation: Collect aliquots from the culture at various time points. Centrifuge to pellet the cells and filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.

  • HPLC System Setup:

    • Column: Use a C18 reversed-phase column (e.g., Waters Bondapak C18).[25][26]

    • Mobile Phase: An isocratic or gradient elution using a mixture of a polar solvent (e.g., water with phosphoric acid to pH ~2.9) and a less polar organic solvent (e.g., methanol or acetonitrile). A common starting point is a 4:1 ratio of acidified water to methanol.[25][26]

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[25][26]

    • Detection: Use a UV or Diode Array Detector (DAD) set to a wavelength where the aromatic compounds have strong absorbance (e.g., 244 nm).[25][26]

  • Analysis: Inject the prepared samples. The parent compound, being relatively polar, will elute at a specific retention time. As degradation proceeds, its peak area will decrease, while new peaks corresponding to more polar intermediates (like sulfanilic acid or catechols) will appear and then disappear as they are further metabolized.

Experimental_Workflow cluster_enrichment Microbial Enrichment & Isolation cluster_analysis Degradation & Metabolite Analysis Env_Sample Environmental Sample (e.g., Activated Sludge) Enrichment Enrichment Culture (BSM + Target Compound) Env_Sample->Enrichment Isolation Isolation on Solid Media Enrichment->Isolation Serial Dilution Pure_Culture Pure Degrading Strain(s) Isolation->Pure_Culture Deg_Expt Degradation Experiment (Pure Culture + Target) Pure_Culture->Deg_Expt Inoculation Sampling Time-course Sampling Deg_Expt->Sampling HPLC HPLC Analysis (Quantify Parent & Intermediates) Sampling->HPLC LCMS LC-MS/MS Analysis (Identify Unknown Metabolites) Sampling->LCMS

Caption: A validated experimental workflow for studying microbial degradation.

Conclusion: From Xenobiotic to Nutrient

The degradation of 4-(methylamino)benzenesulfonic acid is a testament to the remarkable metabolic plasticity of microorganisms. The pathway hinges on an elegant biochemical logic: an initial priming reaction (N-demethylation) funnels the compound into a well-established catabolic route for sulfanilic acid. The key to this route is the powerful Rieske dioxygenase, which overcomes the chemical stability of the C-S bond, ejecting the sulfonate group and preparing the aromatic ring for its ultimate destruction and assimilation into central metabolism. For researchers in drug development and environmental science, understanding these pathways is not merely an academic exercise. It provides the foundational knowledge for developing effective bioremediation strategies, designing more biodegradable chemicals, and predicting the environmental fate of novel aromatic compounds.

References

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  • ResearchGate. (n.d.). Microbial degradation pathway of SMX based on the previous studies. Available from: [Link]

  • ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Toluene sulfonate methyl-monooxygenase from Comamonas testosteroni T-2: purification and some properties of the oxygenase component. Available from: [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Available from: [Link]

  • Wikipedia. (n.d.). 4-sulfobenzoate 3,4-dioxygenase. Available from: [Link]

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  • MDPI. (n.d.). Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. Available from: [Link]

  • ResearchGate. (2025). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Available from: [Link]

  • KOPS - University of Konstanz. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and. Available from: [Link]

  • American Society for Microbiology. (1987). Microbial Desulfonation of Substituted Naphthalenesulfonic Acids and Benzenesulfonic Acids. Applied and Environmental Microbiology, 53(7), 1459-1463.
  • PubMed. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Available from: [Link]

  • Sci-Hub. (n.d.). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Available from: [Link]

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  • PubMed. (n.d.). Crystal structure of 4-chlorocatechol 1,2-dioxygenase from the chlorophenol-utilizing gram-positive Rhodococcus opacus 1CP. Available from: [Link]

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  • PubMed. (2010). [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. Available from: [Link]

  • RSC Publishing. (2018). Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesis. Available from: [Link]

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  • PubMed. (n.d.). Phenylalanine 4-monooxygenase: the "sulfoxidation polymorphism". Available from: [Link]

  • ACS Publications. (2022). Elucidating the Role of O2 Uncoupling in the Oxidative Biodegradation of Organic Contaminants by Rieske Non-heme Iron Dioxygenases. ACS Environmental Au.
  • PubMed. (n.d.). Sulphonated aromatic pollutants. Limits of microbial degradability and potential of phytoremediation. Available from: [Link]

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  • ScienceDirect. (n.d.). X-ray structures of 4-chlorocatechol 1,2-dioxygenase adducts with substituted catechols. Available from: [Link]

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  • SciSpace. (n.d.). Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. Available from: [Link]

  • PubMed Central. (n.d.). Rieske Oxygenases: Powerful Models for Understanding Nature's Orchestration of Electron Transfer and Oxidative Chemistry. Available from: [Link]

  • PubMed. (n.d.). Purification and characterization of a Rieske oxygenase and its NADH-regenerating partner proteins. Available from: [Link]

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  • Iraqi Academic Scientific Journals. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Available from: [Link]

  • Frontiers. (n.d.). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4-(Methylamino)benzenesulfonic Acid

Introduction 4-(Methylamino)benzenesulfonic acid, also known as N-methylsulfanilic acid, is a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and electronic materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylamino)benzenesulfonic acid, also known as N-methylsulfanilic acid, is a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and electronic materials.[1][2] Its structure, featuring both an acidic sulfonic acid group and a basic methylamino group, makes it a versatile building block. This document provides a detailed protocol for the synthesis of 4-(Methylamino)benzenesulfonic acid via the sulfonation of N-methylaniline, a common and effective method. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Scientific Rationale and Reaction Mechanism

The synthesis of 4-(Methylamino)benzenesulfonic acid is achieved through the electrophilic aromatic substitution reaction of N-methylaniline with concentrated sulfuric acid. The reaction proceeds via a "baking" process, which is a common industrial method for the sulfonation of aromatic amines.[3]

The reaction mechanism can be understood in the following steps:

  • Acid-Base Reaction: In the presence of concentrated sulfuric acid, the basic nitrogen atom of N-methylaniline is protonated to form the N-methylanilinium ion.

  • N-Sulfonation: At lower temperatures, the N-methylanilinium ion reacts with sulfur trioxide (present in fuming sulfuric acid or generated from sulfuric acid itself) to form N-methylphenylsulfamic acid.[4]

  • Thermal Rearrangement (Baking): Upon heating, the N-methylphenylsulfamic acid undergoes an intramolecular rearrangement to the more thermodynamically stable carbon-sulfonated product. The sulfonic acid group migrates predominantly to the para-position of the benzene ring. This is due to the ortho, para-directing effect of the methylamino group and the steric hindrance at the ortho-positions.[5]

  • Final Product Formation: The rearrangement yields 4-(Methylamino)benzenesulfonic acid.

The overall reaction is as follows:

C₆H₅NH(CH₃) + H₂SO₄ → C₇H₉NO₃S

The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, +SO₃H.[6][7] The use of concentrated sulfuric acid and heat drives the reaction towards the formation of the desired p-isomer.

Experimental Protocol

Materials and Equipment
  • N-methylaniline (C₇H₉N)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

Safety Precautions
  • This procedure must be performed in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[9]

  • N-methylaniline is toxic and can be absorbed through the skin. Avoid contact.

  • The reaction is exothermic, especially during the initial mixing of reagents. Proper temperature control is crucial.[10]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

    • Carefully add 10.7 g (0.1 mol) of N-methylaniline to the flask.

  • Addition of Sulfuric Acid:

    • Slowly and with constant stirring, add 30 mL of concentrated sulfuric acid to the N-methylaniline. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 50°C.

    • After the addition is complete, a thick paste of N-methylanilinium sulfate will form.

  • Baking Process:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture in an oil bath to 180-190°C for 4-5 hours.[3] The mixture will become a dark, viscous liquid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture into 200 mL of cold deionized water in a beaker with stirring. This step is highly exothermic.

    • The crude 4-(Methylamino)benzenesulfonic acid will precipitate as a solid.

    • Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with small portions of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or a water-ethanol mixture.

    • Dissolve the crude solid in a minimum amount of boiling deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified product in a desiccator or a vacuum oven at 60-70°C.

  • Characterization:

    • Determine the melting point of the dried product. The literature melting point of 4-(Methylamino)benzenesulfonic acid is typically around 258-260°C (decomposes).

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Quantitative Data Summary

Reagent/ProductChemical FormulaMolar Mass ( g/mol )Amount UsedMolar Equivalents
N-methylanilineC₇H₉N107.1510.7 g1.0
Sulfuric Acid (98%)H₂SO₄98.0830 mL~5.5
4-(Methylamino)benzenesulfonic acidC₇H₉NO₃S187.21--
Expected Yield: 70-80%

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification NMA N-methylaniline Mixing Mixing in Ice Bath NMA->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Baking Heating (180-190°C) Mixing->Baking Quenching Quenching in Water Baking->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying FinalProduct Pure 4-(Methylamino)benzenesulfonic acid Drying->FinalProduct

Caption: Workflow for the synthesis of 4-(Methylamino)benzenesulfonic acid.

References

  • Organic Syntheses Procedure. (n.d.).
  • Chemistry Steps. (n.d.). Sulfonation of Benzene.
  • Havliček, J., Myška, K., Tejchman, W., Karásková, N., Doležal, R., Maltsevskaya, N. V., & Kolář, K. (n.d.). Microwave synthesis of sulfanilic acid. ResearchGate.
  • Scientific Research Publishing. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonation Reactions Using Oleum.
  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
  • CymitQuimica. (n.d.). CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester.
  • Molport. (n.d.). 4-(methylamino)benzene-1-sulfonic acid.
  • ChemicalBook. (2021, March 5). Production of Benzenesulfonic Acids and Their Derivatives.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: N-Methylaniline-4-Sulfonic Acid in Chemical Manufacturing.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN109574882A - A kind of preparation method of p-methyl benzenesulfonic acid.
  • Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution.
  • ChemicalBook. (n.d.). N-Methylaniline synthesis.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
  • Google Patents. (n.d.). US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube.
  • Journal of the Chemical Society of Japan. (n.d.). Studies of Reactions of Amines with Sulfur Trioxide. VI. Thermal Reactions of Anilinium, Dimethylanilinium, and.
  • Chemistry Stack Exchange. (2021, June 1). Why is it preferred to sulfonate nitrogen instead of carbon?.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • SULPHONIC ACID, 90%. (2018, June 17).

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Application

Application Notes &amp; Protocols: Leveraging 4-(Methylamino)benzenesulfonic Acid as a Versatile Intermediate for Advanced OLEDs

Foreword: The Strategic Advantage of Functionalized Intermediates in OLED Technology The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent ma...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Functionalized Intermediates in OLED Technology

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials.[1][2] While the emissive layer often captures the spotlight, the performance, efficiency, and longevity of an OLED device are critically dependent on the seamless interplay between all functional layers, including the hole injection (HIL) and hole transport layers (HTL).[2][3][4] These layers govern the efficiency with which positive charge carriers (holes) are injected from the anode and transported to the emissive zone for recombination with electrons.[3]

This document provides a detailed technical guide on the application of 4-(Methylamino)benzenesulfonic acid as a strategic intermediate for synthesizing novel hole-transporting materials. We will explore the unique chemical causality stemming from its bifunctional nature—the electron-rich methylamino group and the polar, work-function-modifying sulfonic acid group—and provide field-proven protocols for its use in the synthesis, fabrication, and characterization of high-performance OLED devices.

Section 1: Rationale and Molecular Design Strategy

The Dual-Functionality of 4-(Methylamino)benzenesulfonic acid

4-(Methylamino)benzenesulfonic acid is not a ready-to-use HTL material but rather a valuable building block. Its utility arises from two key functional groups that address critical challenges in OLED device engineering:

  • The 4-(Methylamino)phenyl Moiety: This portion of the molecule forms the backbone of many established hole-transporting structures. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, creating an electron-rich system that can be easily oxidized. This low oxidation potential is a prerequisite for efficient hole transport. This moiety serves as the core upon which larger, more complex conjugated systems, typical of high-performance HTLs, can be constructed through various coupling reactions.[5]

  • The Sulfonic Acid (-SO₃H) Group: This is the strategic element that sets this intermediate apart. The sulfonic acid group imparts several advantageous properties:

    • Enhanced Solubility: It significantly increases the polarity of derived molecules, enabling their processing from solution (e.g., spin-coating) using more common, less toxic polar solvents. This is a crucial advantage for developing low-cost, large-area OLEDs, moving away from expensive vacuum deposition methods.[6]

    • Interfacial Energy Level Tuning: When used in a HIL, the strong dipole of the sulfonic acid group can favorably modify the work function of the anode (typically Indium Tin Oxide - ITO). This reduces the energy barrier for hole injection from the anode into the organic layer, a critical factor for lowering the device's operating voltage and improving power efficiency.[7][8]

    • Improved Film Morphology: The polar nature of the sulfonic acid group can promote more uniform film formation and better adhesion to the hydrophilic ITO surface, reducing the risk of device short-circuits and improving operational stability.[9][10]

Structural Visualization

The following diagrams illustrate the core structure of the intermediate and a conceptual representation of a final HTL material derived from it.

Caption: Molecular structure of the intermediate.

G cluster_1 Core [Derived Hole Transport Core, e.g., Triarylamine] SO3H -SO₃H

Caption: A conceptual final Hole Transport Material.

Section 2: Synthesis Protocol - From Intermediate to a Functional Hole-Transporting Material

This section outlines a representative, field-proven synthetic methodology for converting 4-(Methylamino)benzenesulfonic acid into a more complex, triarylamine-based hole-transporting material. The protocol is based on established Buchwald-Hartwig amination reactions, a powerful tool for forming C-N bonds.[11]

Objective: To synthesize a novel HTL by coupling the intermediate with a suitable di-halogenated aromatic core.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
4-(Methylamino)benzenesulfonic acid≥98%Sigma-AldrichStarting Intermediate
4,4'-Dibromobiphenyl≥98%TCI ChemicalsAromatic Core
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsCatalyst
Rac-BINAP≥97%Acros OrganicsLigand for Catalyst
Sodium tert-butoxide (NaOtBu)≥98%Alfa AesarBase
Anhydrous TolueneDriSolv® GradeEMD MilliporeReaction Solvent
Tetrahydrofuran (THF), Diethyl Ether, HexanesAnhydrous/HPLCFisher ScientificSolvents for Workup & Purification
Deionized Water (18 MΩ·cm)UltrapureLab SystemAqueous Workup
Step-by-Step Synthesis Workflow

Safety First: All procedures must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[12]

  • Reactor Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(Methylamino)benzenesulfonic acid (2.0 eq.), 4,4'-dibromobiphenyl (1.0 eq.), and Sodium tert-butoxide (2.5 eq.).

    • Causality: The flask is flame-dried under vacuum and backfilled with nitrogen three times to create an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.

  • Catalyst Preparation:

    • In a separate vial under nitrogen, add Palladium(II) acetate (0.02 eq.) and Rac-BINAP (0.03 eq.).

    • Add 20 mL of anhydrous toluene and stir for 15 minutes until a homogeneous solution forms.

    • Causality: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before its introduction to the main reaction mixture, ensuring efficient initiation of the catalytic cycle.

  • Reaction Execution:

    • Add 100 mL of anhydrous toluene to the main reaction flask containing the reactants.

    • Using a cannula, transfer the prepared catalyst solution to the main reaction flask.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation energy of the C-N bond formation. NaOtBu acts as the base required to deprotonate the amine, making it nucleophilic, and to facilitate the reductive elimination step in the catalytic cycle.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of Tetrahydrofuran (THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

    • Causality: The aqueous workup removes the inorganic base and salts. THF is used for extraction due to the increased polarity of the sulfonic acid-containing product.

    • Purify the crude product using column chromatography on silica gel, using a gradient elution system (e.g., hexanes/ethyl acetate followed by dichloromethane/methanol) to isolate the final product.

  • Characterization and Validation:

    • Confirm the structure of the purified HTL material using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess thermal stability using Thermogravimetric Analysis (TGA). An effective HTL should have a high glass transition temperature (Tg) and decomposition temperature (Td).[7]

Section 3: OLED Device Fabrication Protocol

This protocol describes the fabrication of a standard multi-layer OLED device using the newly synthesized HTL via solution processing (spin-coating).

Workflow Diagram

G cluster_0 Device Fabrication Workflow A 1. ITO Substrate Cleaning B 2. HTL Solution Preparation A->B C 3. HTL Spin-Coating & Annealing B->C D 4. Transfer to Inert Atmosphere C->D E 5. Thermal Evaporation: EML, ETL, Cathode D->E F 6. Encapsulation E->F G 7. Device Testing F->G

Caption: Step-by-step OLED fabrication workflow.

Step-by-Step Fabrication Procedure
  • ITO Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[13]

    • Dry the substrates under a stream of high-purity nitrogen.

    • Immediately treat with UV-Ozone for 10 minutes to remove residual organic contaminants and increase the ITO work function.

    • Causality: A pristine and high-work-function ITO surface is paramount for efficient hole injection and preventing current leakage paths that would otherwise lead to device failure.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the synthesized HTL in a suitable polar solvent (e.g., dimethylformamide or a mixture with isopropanol) at a concentration of 5-10 mg/mL. Filter the solution through a 0.2 µm PTFE syringe filter.

    • Inside a nitrogen-filled glovebox, spin-coat the HTL solution onto the cleaned ITO substrate. A typical two-step program might be 500 rpm for 10 seconds (for spreading) followed by 3000 rpm for 40 seconds (for thinning).

    • Anneal the substrate on a hotplate at 100-120°C for 10 minutes to remove residual solvent.

    • Causality: Spin-coating allows for the formation of a uniform thin film.[13] The annealing step is crucial for creating a dense, solvent-free layer, which is essential for stable device operation.

  • Deposition of Subsequent Layers:

    • Transfer the HTL-coated substrate into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

    • Sequentially deposit the following layers:

      • Emissive Layer (EML): e.g., 20 nm of a host material like CBP doped with a phosphorescent emitter like Ir(ppy)₃.

      • Electron Transport Layer (ETL): e.g., 40 nm of TPBi.

      • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

      • Cathode: e.g., 100 nm of Aluminum (Al).

    • Causality: The multi-layer structure confines charge carriers within the emissive layer, maximizing the probability of radiative recombination and thus light emission.[2][14][15] The deposition rates and thicknesses must be precisely controlled with a quartz crystal microbalance to ensure device reproducibility.

  • Encapsulation:

    • Without breaking the inert atmosphere, encapsulate the finished device using a glass lid and a UV-curable epoxy adhesive.

    • Causality: OLED materials are highly sensitive to oxygen and moisture. Encapsulation is a critical final step to protect the device and ensure a long operational lifetime.

Section 4: Device Characterization and Performance Metrics

After fabrication, the device must be characterized to evaluate its performance.

Key Performance Parameters
ParameterSymbolUnitDescription
Turn-on VoltageV_onVThe voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).
Current Efficiencyη_ccd/AThe amount of light produced per unit of current flowing through the device.
Power Efficiencyη_plm/WThe amount of light produced per unit of electrical power consumed.
External Quantum EfficiencyEQE%The ratio of photons emitted from the device to the number of electrons injected.
Maximum LuminanceL_maxcd/m²The highest brightness the device can achieve before significant degradation.
Color Coordinates (CIE)(x, y)-Defines the color of the emitted light on the 1931 CIE chromaticity diagram.
Characterization Protocol
  • Setup: Place the encapsulated device in a testing rig that integrates a source measure unit (SMU), a calibrated photodiode or spectrometer, and a light-tight testing chamber.

  • J-V-L Measurement:

    • Apply a forward voltage bias sweep using the SMU.

    • Simultaneously measure the current density (J) flowing through the device and the luminance (L) of the emitted light.

    • Plot the J-V-L characteristics. From these curves, the turn-on voltage, efficiencies (η_c, η_p, EQE), and maximum luminance can be calculated.

  • Electroluminescence Spectrum:

    • At a constant driving voltage, measure the emission spectrum using a spectrometer.

    • From the spectrum, calculate the CIE coordinates to verify the color of emission.

Section 5: Safety and Handling

Handling 4-(Methylamino)benzenesulfonic acid and its derivatives requires strict adherence to safety protocols.

  • Hazard Profile: Sulfonic acids are corrosive and can cause severe skin burns and eye damage.[16][17] The toxicological properties of many complex organic intermediates are not fully investigated.[18]

  • Handling: Always handle the chemical in a fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, safety goggles, and a lab coat.[12]

  • Spill & Exposure:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[12]

References

  • Capital Resin Corporation. (2025).
  • ChemicalBook. (n.d.).
  • Ossila. (n.d.).
  • MDPI. (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid.
  • MDPI. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • Taylor & Francis Online. (2023). Hole injection control of electron blocking layer for broad recombination zone and low-efficiency roll-off in phosphorescent organic light emitting device.
  • Ossila. (n.d.).
  • PubMed. (2025). Unraveling the Role of Sulfonic Acid Group-Containing Organic Additive in Regulating Zinc Ions Solvation and Zn Deposition Chemistry for Reversible Zn Metal Anodes.
  • Sigma-Aldrich. (2024).
  • Yurui (Shanghai) Chemical Co.,Ltd. (n.d.).
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • National Institutes of Health (NIH). (2021). Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode.
  • PubMed Central. (n.d.). Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis.
  • DigiChem. (2026). Advancing OLED Performance with Custom Synthesis.
  • Actylis Lab Solutions. (n.d.).
  • MDPI. (n.d.). Fabrication and Characterization of Hybrid Hole Transporting Layers.
  • ResearchGate. (n.d.). Unraveling the Role of Sulfonic Acid Group‐Containing Organic Additive.
  • ACS Publications. (2024). Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers.
  • Reischchem. (n.d.).
  • Chemborun. (n.d.).
  • ResearchGate. (n.d.). Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers.
  • OE Journals. (2022).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • YouTube. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Dakenchem. (2022).
  • RSC Publishing. (n.d.). Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells.

Sources

Method

Application Note: Precision Synthesis of Water-Soluble Hole Transport Materials (HTMs) via N-Methylsulfanilic Acid

[1] Executive Summary This guide details the synthesis of a high-performance, water/alcohol-soluble Hole Transport Material (HTM) derived from N-Methylsulfanilic acid (4-(Methylamino)benzenesulfonic acid).[1] While tradi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthesis of a high-performance, water/alcohol-soluble Hole Transport Material (HTM) derived from N-Methylsulfanilic acid (4-(Methylamino)benzenesulfonic acid).[1] While traditional HTMs like Spiro-OMeTAD require toxic organic solvents (chlorobenzene) and hygroscopic dopants, sulfonated derivatives offer a "Green Solvent" alternative compatible with inverted Perovskite Solar Cells (PSCs) and Organic LEDs (OLEDs).

The protocol employs a Protection-Coupling-Deprotection strategy.[1] This rigorous approach prevents catalyst poisoning by the sulfonic acid group during the critical C-N bond formation, ensuring pharmaceutical-grade purity and reproducible optoelectronic performance.[1]

Scientific Rationale & Mechanism

The Precursor: N-Methylsulfanilic Acid

N-Methylsulfanilic acid serves as a bifunctional scaffold:

  • Secondary Amine (

    
    ):  Acts as the nucleophile in Buchwald-Hartwig cross-coupling to form the conductive Triphenylamine (TPA) core.[1] The methyl group improves solubility and electron donation (raising the HOMO level).[1]
    
  • Sulfonic Acid (

    
    ):  Once deprotected, this group provides solubility in polar solvents (water/methanol) and facilitates interfacial dipole formation, improving hole extraction at the ITO/HTM interface.[1]
    
Synthetic Strategy: Neopentyl Sulfonate Protection

Direct arylation of sulfonic acids is low-yielding because the acidic proton protonates the organometallic catalyst (e.g., Pd(0)).[1] We utilize the Neopentyl Sulfonate Ester protecting group.[1]

  • Stability: Neopentyl esters are sterically hindered, making them stable against the mild bases (e.g.,

    
    , 
    
    
    
    ) used in Buchwald couplings.
  • Deprotection: They can be cleaved thermally or via nucleophilic attack (e.g., with

    
     or iodide) in the final step, regenerating the active HTM.[1]
    

Synthetic Protocol

Phase 1: Protection (Monomer Activation)

Objective: Convert N-Methylsulfanilic acid into Neopentyl 4-(methylamino)benzenesulfonate.

Reagents:

  • N-Methylsulfanilic acid (

    
     eq)
    
  • Neopentyl alcohol (

    
     eq)
    
  • Thionyl chloride (

    
    , excess) or DCC/DMAP coupling agents.[1]
    
  • Solvent: Anhydrous DCM or Toluene.[1]

Step-by-Step:

  • Chlorination: Suspend N-Methylsulfanilic acid in anhydrous toluene. Add

    
     dropwise at 
    
    
    
    .[1] Reflux for 4 hours until gas evolution (
    
    
    ,
    
    
    ) ceases.
    • Mechanism:[1][2][3][4][5] Conversion of

      
       to sulfonyl chloride (
      
      
      
      ).
  • Esterification: Evaporate excess

    
    . Redissolve the crude sulfonyl chloride in DCM. Add Neopentyl alcohol and Pyridine (base) at 
    
    
    
    . Stir at RT for 12 hours.[1]
  • Workup: Wash with

    
     (to remove pyridine), then brine. Dry over 
    
    
    
    .
  • Yield: Isolate the Protected Monomer (A) as a white solid.

Phase 2: C-N Coupling (Core Construction)

Objective: React Monomer (A) with 4,4'-Dibromobiphenyl to form the Bis-Sulfonated TPD Core.[1]

Reagents:

  • Protected Monomer (A) (

    
     eq)
    
  • 4,4'-Dibromobiphenyl (

    
     eq)
    
  • Catalyst:

    
     (
    
    
    
    ) + Ligand (e.g., XPhos or
    
    
    ) (
    
    
    )
  • Base: Sodium tert-butoxide (

    
    , 
    
    
    
    eq)
  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine Monomer (A), Dibromobiphenyl, Base, and Catalyst in a Schlenk flask.

  • Reaction: Add degassed Toluene. Heat to

    
     for 24 hours.
    
    • Observation: The solution typically turns from dark red to orange/brown as the catalytic cycle progresses.[1]

  • Quench: Cool to RT. Filter through a Celite pad to remove Palladium residues.[1]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

  • Product: Protected s-TPD (B) .

Phase 3: Deprotection (Active HTM Generation)

Objective: Cleave the neopentyl group to release the water-soluble HTM.[1]

Method (Nucleophilic Cleavage):

  • Dissolve Protected s-TPD (B) in DMF.[1]

  • Add Sodium Azide (

    
    , 
    
    
    
    eq) or Lithium Iodide.[1]
  • Heat to

    
     for 12 hours.
    
  • Precipitation: Pour the mixture into Acetone. The sulfonated salt (Sodium s-TPD) will precipitate as a solid.[1]

  • Ion Exchange (Optional): To obtain the acid form (

    
    ), pass the aqueous solution through an acidic ion-exchange resin (e.g., Amberlyst 15).[1]
    

Visualization of Workflow

SynthesisPath Start N-Methylsulfanilic Acid (Zwitterionic Precursor) Step1 1. Protection (Neopentyl Alcohol + SOCl2) Start->Step1 Inter1 Neopentyl Sulfonate Ester (Lipophilic Monomer) Step1->Inter1 Esterification Step2 2. Buchwald-Hartwig Coupling (Pd(0), 4,4'-Dibromobiphenyl) Inter1->Step2 Inter2 Protected s-TPD Core (High Mobility Scaffold) Step2->Inter2 C-N Bond Formation Step3 3. Deprotection (NaN3 / DMF, Heat) Inter2->Step3 Final Final HTM: s-TPD (Water/Alcohol Soluble) Step3->Final Cleavage

Caption: Figure 1: Synthetic pathway converting N-Methylsulfanilic acid into a hole-transporting s-TPD analogue via neopentyl protection strategy.

Device Integration (Application Note)

This material is designed for Inverted (p-i-n) Perovskite Solar Cells .

Device Architecture

The s-TPD material replaces PEDOT:PSS.[1] It offers a higher work function (


) and better alignment with the perovskite valence band.

DeviceStack Substrate Glass / ITO Cathode HTL s-TPD (This Protocol) (Hole Transport Layer) Substrate->HTL Spin Coating (MeOH/Water) Perovskite Perovskite Active Layer (MAPbI3 or FAPbI3) HTL->Perovskite ETL PCBM / BCP (Electron Transport Layer) Perovskite->ETL Anode Ag / Au Anode ETL->Anode

Caption: Figure 2: Layer stack for an inverted perovskite solar cell utilizing the synthesized s-TPD as the Hole Transport Layer.

Processing Protocol
ParameterValueNotes
Solvent Methanol or Water/Isopropanol (4:[1]1)"Green" processing; avoids dissolving underlying organic layers.[1]
Concentration

Lower concentration than Spiro-OMeTAD due to high conductivity.[1]
Spin Speed

Target thickness:

.
Annealing

for 10 min
Essential to remove residual solvent and densify the film.[1]

Troubleshooting & Quality Control

NMR Validation
  • Precursor (N-Methylsulfanilic acid): Look for N-Methyl singlet at

    
    .[1]
    
  • Protected Monomer (A): New singlet at

    
     (9H, tert-butyl of neopentyl group) and 
    
    
    
    (2H,
    
    
    of neopentyl).
  • Final Product: Disappearance of neopentyl signals; broadening of aromatic peaks due to TPA stacking.[1]

Solubility Check
  • Fail State: If the final product dissolves in Toluene/DCM, deprotection was incomplete.[1]

  • Pass State: Product should be fully soluble in Methanol, Water, or DMSO, and insoluble in non-polar organics.[1]

References

  • Sulfonated Polyimides & TPA Derivatives

    • Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines. ResearchGate.[1][6] Available at: [Link]

  • Protection Group Chemistry

    • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[1][7] National Institutes of Health (NIH).[1] Available at: [Link]

  • Buchwald-Hartwig Coupling on Steric Substrates

    • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides.[1] ACS Publications.[1] Available at: [Link]

  • Green Solvent HTMs

    • A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency.[1] RSC Publishing.[1] Available at: [Link]

  • General HTM Context

    • Recent advances in cross-linkable organic hole-transporting materials.[1][5][8] RSC Publishing.[1] Available at: [Link]

Sources

Application

Application Notes and Protocols for the Sulfonation of N-Methylaniline

Abstract This document provides a comprehensive technical guide for the sulfonation of N-methylaniline, a critical transformation in the synthesis of various industrial dyes, pharmaceuticals, and other specialty chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the sulfonation of N-methylaniline, a critical transformation in the synthesis of various industrial dyes, pharmaceuticals, and other specialty chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and key considerations for process optimization and safety. By elucidating the causality behind experimental choices, this document aims to equip researchers with the knowledge to perform this reaction with high efficiency and reproducibility.

Introduction: The Significance of Sulfonated N-Methylaniline Derivatives

The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of N-methylaniline dramatically alters its physicochemical properties, most notably increasing its water solubility. This functionalization is a cornerstone of electrophilic aromatic substitution reactions and is pivotal in the industrial synthesis of a wide array of valuable compounds.[1][2] The primary product of this reaction, 4-(methylamino)benzenesulfonic acid (also known as N-methylsulfanilic acid), serves as a key intermediate.[3] The sulfonation reaction is reversible, which allows the sulfonic acid group to be used as a temporary protecting group to direct other electrophilic substitutions.[1]

Unraveling the Reaction Mechanism: An Electrophilic Aromatic Substitution

The sulfonation of N-methylaniline proceeds via an electrophilic aromatic substitution (EAS) pathway.[4][5] Understanding this mechanism is paramount for controlling the reaction's regioselectivity and optimizing conditions to favor the desired product.

Step 1: Formation of the Electrophile

In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) acts as the primary electrophile. Even when using concentrated sulfuric acid alone, a small equilibrium concentration of SO₃ is present. For more reactive systems, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is often employed to increase the reaction rate.[2] The electrophilicity of SO₃ is significantly enhanced through protonation by the strong acid, forming the highly reactive sulfonyloxonium ion (HSO₃⁺).[4]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of N-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the HSO₃⁺ ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Rearomatization

A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from the carbon atom bearing the sulfonic acid group. This step restores the aromaticity of the ring, yielding the final sulfonated product.

Directing Effects of the N-Methylamino Group:

The N-methylamino group (-NHCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, under the strongly acidic conditions required for sulfonation, the nitrogen atom is protonated to form the anilinium ion (-N⁺H₂CH₃). This protonated form is a deactivating, meta-directing group.[6]

The final regiochemical outcome of the reaction is a delicate balance between the directing effects of the free amine and the protonated anilinium ion. At elevated temperatures, the reaction often favors the formation of the thermodynamically more stable para-isomer, 4-(methylamino)benzenesulfonic acid.[7][8] This is attributed to a proposed mechanism involving the initial formation of an N-sulfonated intermediate (a sulfamic acid derivative) which then rearranges to the para-substituted product.[6][8]

Below is a diagram illustrating the key steps in the sulfonation of N-methylaniline.

Sulfonation_Mechanism cluster_electrophile Electrophile Formation cluster_reaction Electrophilic Aromatic Substitution H2SO4_1 H₂SO₄ SO3 SO₃ HSO3_plus HSO₃⁺ SO3->HSO3_plus + H⁺ NMA N-Methylaniline Sigma_Complex Sigma Complex (Arenium Ion) NMA->Sigma_Complex + HSO₃⁺ Product 4-(Methylamino)benzenesulfonic acid Sigma_Complex->Product - H⁺

Caption: Mechanism of N-methylaniline sulfonation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale procedure for the sulfonation of N-methylaniline to synthesize 4-(methylamino)benzenesulfonic acid.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
N-MethylanilineC₇H₉N107.15≥98%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.0895-98%Fisher Scientific
Sodium ChlorideNaCl58.44ACS ReagentVWR
Deionized WaterH₂O18.02-In-house

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Glassware for filtration and recrystallization

  • pH paper or pH meter

3.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [9][10]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • N-methylaniline is toxic and can be absorbed through the skin. Avoid direct contact.

  • The reaction is exothermic; therefore, controlled addition of reagents is crucial to prevent overheating.

3.4. Reaction Procedure

  • Reaction Setup: Assemble the three-necked round-bottom flask with the dropping funnel, reflux condenser, and thermometer. Place the flask in a heating mantle on a magnetic stirrer.

  • Initial Charge: Carefully add 10.7 g (0.1 mol) of N-methylaniline to the flask.

  • Cooling: Cool the flask in an ice bath to approximately 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add 20 mL of concentrated sulfuric acid (95-98%) to the dropping funnel. Add the sulfuric acid dropwise to the stirred N-methylaniline over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Heating: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 180-190 °C using the heating mantle.

  • Reaction Time: Maintain the reaction at this temperature for 4-6 hours. The reaction mixture will become viscous and may solidify upon cooling.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.

    • The product, 4-(methylamino)benzenesulfonic acid, will precipitate as a zwitterion.[11]

    • Filter the precipitate using a Büchner funnel and wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and dissolve it in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Filter the purified crystals using a Büchner funnel and wash with a small amount of cold deionized water.

    • Dry the purified product in a desiccator or a vacuum oven at 60-70 °C to a constant weight.

3.5. Characterization

The identity and purity of the synthesized 4-(methylamino)benzenesulfonic acid can be confirmed using various analytical techniques:

  • Melting Point: The literature melting point of 4-(methylamino)benzenesulfonic acid is approximately 245 °C (decomposes).

  • ¹H NMR Spectroscopy: To confirm the structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonic acid, secondary amine, aromatic ring).

Experimental Workflow Visualization

The following diagram provides a visual representation of the key steps in the experimental protocol.

Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge_NMA Charge N-Methylaniline Setup->Charge_NMA Cool Cool to 0-5 °C Charge_NMA->Cool Add_H2SO4 Slowly Add Conc. H₂SO₄ Cool->Add_H2SO4 Heat Heat to 180-190 °C for 4-6h Add_H2SO4->Heat Cool_Down Cool to Room Temperature Heat->Cool_Down Quench Pour into Ice-Water Cool_Down->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water Wash->Recrystallize Dry Dry the Product Recrystallize->Dry End Characterize Product Dry->End

Caption: Experimental workflow for the sulfonation of N-methylaniline.

Key Parameters and Expected Outcomes

ParameterValue/RangeRationale
Reactant Ratio (NMA:H₂SO₄) 1 : (excess)Sulfuric acid serves as both a reactant and the solvent.
Addition Temperature 0-20 °CTo control the initial exothermic reaction and prevent side reactions.
Reaction Temperature 180-190 °CTo promote the rearrangement to the thermodynamically favored para-isomer.[8]
Reaction Time 4-6 hoursTo ensure complete conversion.
Expected Yield 70-85%Based on typical laboratory preparations.
Appearance of Product White to off-white crystalline solid

Conclusion

The sulfonation of N-methylaniline is a robust and versatile reaction for the synthesis of 4-(methylamino)benzenesulfonic acid. By carefully controlling the reaction parameters, particularly temperature, a high yield of the desired para-isomer can be achieved. The protocol and insights provided in this application note are intended to serve as a reliable guide for researchers in academic and industrial settings, facilitating the successful execution of this important chemical transformation.

References

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969–973.
  • Cerfontain, H., & Maarsen, P. K. (1977). Aromatic sulphonation. Part 59. Sulphonation of aniline in concentrated aqueous and fuming sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1008–1010.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Ghosh, N. (2021). Why is it preferred to sulfonate nitrogen instead of carbon? Chemistry Stack Exchange. Retrieved from [Link]

  • Lehr, G. (n.d.). EAS-Sulfonation. OpenOChem Learn. Retrieved from [Link]

  • Molport. (n.d.). 4-(methylamino)benzene-1-sulfonic acid. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Sulfonation of Amines with Fuming Sulfuric Acid. Retrieved from [Link]

  • StudySmarter. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Aromatic sulfonation. In Wikipedia. Retrieved from [Link]

  • YouTube. (2018, December 25). (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation [Video]. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Methylamino)benzenesulfonic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-(Methylamino)benzenesulfonic acid, also known as N-methylsulfanilic acid. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylamino)benzenesulfonic acid, also known as N-methylsulfanilic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

Overview of the Primary Synthesis Route

The most prevalent and reliable method for synthesizing 4-(Methylamino)benzenesulfonic acid is the direct N-methylation of sulfanilic acid. This process involves the selective addition of a methyl group to the nitrogen atom of the amino group. While seemingly straightforward, this reaction requires careful control of several parameters to prevent side reactions and ensure efficient conversion.

The starting material, sulfanilic acid (4-aminobenzenesulfonic acid), is an interesting substrate as it exists as a zwitterion, which influences its solubility and reactivity.[1] The core of the synthesis is a nucleophilic substitution reaction where the deprotonated amino group acts as the nucleophile, attacking the electrophilic methyl source.

Reaction Scheme:

Starting Material: Sulfanilic Acid (4-aminobenzenesulfonic acid) Product: 4-(Methylamino)benzenesulfonic acid

Reaction_Scheme cluster_reactants Reactants cluster_product Product Sulfanilic_Acid Sulfanilic Acid (zwitterion form) Reaction_Vessel Aqueous Solvent, Controlled Temp. Sulfanilic_Acid->Reaction_Vessel Reaction Conditions Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_Vessel Reaction Conditions Base Base (e.g., NaOH) Base->Reaction_Vessel Reaction Conditions Product 4-(Methylamino)benzenesulfonic acid Reaction_Vessel->Product

Caption: General workflow for the N-methylation of sulfanilic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question: Why is my reaction yield consistently low?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the most likely causes:

  • Incomplete Deprotonation of the Amino Group: The amino group on sulfanilic acid must be deprotonated to become a potent nucleophile. In its zwitterionic state, the nitrogen is protonated (-NH3+), rendering it non-nucleophilic.

    • Causality: Insufficient base will lead to a low concentration of the reactive anionic species.

    • Solution: Ensure at least one molar equivalent of a strong base (like NaOH or KOH) is used relative to the sulfanilic acid. The pH of the reaction mixture should be distinctly alkaline (pH 9-11) before adding the methylating agent. Monitor the pH throughout the addition.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Causality: If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote side reactions, such as desulfonation or decomposition of the product.[2][3]

    • Solution: Maintain the temperature within the recommended range for your chosen methylating agent. For highly reactive agents like dimethyl sulfate, the reaction is often started at a lower temperature (10-20°C) and then allowed to warm or is gently heated (40-60°C) to ensure completion.

  • Hydrolysis of the Methylating Agent: Many methylating agents, particularly sulfonate esters like dimethyl sulfate, are susceptible to hydrolysis in aqueous alkaline conditions.

    • Causality: If the agent hydrolyzes before it can react with the amine, it is effectively consumed, leading to a lower-than-expected stoichiometric amount available for the desired reaction.

    • Solution: Add the methylating agent portion-wise or via a syringe pump to maintain a low instantaneous concentration, favoring the reaction with the amine over hydrolysis. Ensure efficient stirring to promote mixing.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Product impurity often points to unreacted starting materials or the formation of side products.

  • Presence of Unreacted Sulfanilic Acid: This is the most common impurity.

    • Causality: Incomplete reaction due to any of the reasons mentioned for low yield.

    • Detection & Removal: Both sulfanilic acid and the product are sulfonic acids. Their separation can be tricky. The key is exploiting differences in their isoelectric points and solubility. The product is generally more soluble in water than sulfanilic acid. Careful recrystallization from water, potentially with pH adjustment, can be effective. The isoelectric point of sulfanilic acid is around 1.25.

  • Formation of the Di-methylated Byproduct: Over-methylation can lead to the formation of 4-(N,N-dimethylamino)benzenesulfonic acid.

    • Causality: Using a large excess of the methylating agent or running the reaction for too long can promote a second methylation event. The mono-methylated product is often a more potent nucleophile than the starting aniline.

    • Detection & Removal: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To minimize this byproduct, use a molar ratio of methylating agent to sulfanilic acid close to 1:1 (e.g., 1.05 to 1.1 equivalents). This byproduct has different solubility profiles and can often be removed during recrystallization.

  • Discoloration (Formation of Polymeric Byproducts): The appearance of dark brown or tarry substances indicates degradation or polymerization.[4]

    • Causality: This is often caused by localized overheating or oxidative side reactions, especially if the reaction is run at high temperatures or exposed to air for extended periods under harsh conditions.

    • Solution: Maintain strict temperature control and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If colored impurities are present, they can sometimes be removed by treating the aqueous solution of the product with activated charcoal before the final crystallization step.

Question: The reaction seems to stall and does not proceed to completion. Why?

Answer: A stalled reaction typically indicates a change in the optimal conditions mid-process.

  • pH Drift: The reaction consumes the base.

    • Causality: As the reaction proceeds, acidic byproducts may be formed (e.g., sulfuric acid from the hydrolysis of dimethyl sulfate), which neutralize the base. If the pH drops significantly, the amino group becomes protonated again, halting the reaction.

    • Solution: Monitor the pH during the reaction and add more base as needed to maintain alkalinity. A pH-stat setup can be ideal for larger-scale reactions.

  • Poor Solubility/Mixing: Sulfanilic acid and its salts have limited solubility.

    • Causality: If the starting material or the intermediate salt precipitates out of the solution, it is no longer available for reaction.

    • Solution: Ensure a sufficient volume of solvent is used to keep all reactants dissolved. Vigorous mechanical stirring is crucial to maintain a homogeneous mixture, especially in slurry-to-slurry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent for this synthesis?

A1: The choice depends on a balance of reactivity, safety, cost, and environmental impact.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Highly effective and widely used. It is, however, extremely toxic and a suspected carcinogen, requiring stringent handling precautions.

  • Methyl Iodide (CH₃I): Also very reactive but volatile and toxic.

  • "Green" Methylating Agents: There is growing interest in less hazardous alternatives.

    • Dimethyl Carbonate (DMC): A much safer, non-toxic option. Reactions often require higher temperatures and sometimes a catalyst, but it's an excellent choice for sustainable chemistry.[5]

    • Methanol (CH₃OH): Can be used as both a solvent and a C1 source in the presence of a suitable transition-metal catalyst (e.g., Ruthenium-based).[6][7] This "borrowing hydrogen" methodology is atom-economical but requires catalyst development.

Q2: How should I isolate the final product from the reaction mixture?

A2: Isolation typically involves acidification to precipitate the zwitterionic product.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully add a mineral acid (e.g., concentrated HCl) until the pH is acidic (typically pH 1-3).

  • The 4-(Methylamino)benzenesulfonic acid, being least soluble near its isoelectric point, will precipitate out of the solution.

  • The precipitate can be collected by suction filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol or acetone to aid drying.

Q3: What is the best method for purifying the crude product?

A3: Recrystallization is the most common and effective method.

  • Solvent: Water is the solvent of choice. The crude product's solubility in water is highly temperature-dependent.

  • Procedure: Dissolve the crude solid in a minimum amount of hot (near-boiling) water. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove the charcoal and colored impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[4]

For very persistent impurities, more advanced techniques like ion-exchange chromatography can be employed.[8]

Data Presentation: Influence of Key Parameters

The following table summarizes the expected impact of varying key reaction parameters on the synthesis outcome.

ParameterLow SettingOptimal RangeHigh SettingRationale & Causality
Temperature Very slow/incomplete reaction40 - 60 °C (for (CH₃)₂SO₄)Increased side products (di-methylation, desulfonation), decomposition.[2]Governs reaction kinetics vs. side reaction pathways.
Base (equiv.) Incomplete deprotonation, low yield1.05 - 1.2Increased hydrolysis of methylating agent, potential side reactions.Ensures the amine is in its nucleophilic form without excessively promoting competing reactions.
Methylating Agent (equiv.) Incomplete conversion1.0 - 1.1Significant di-methylation, difficult purification.Stoichiometry directly controls conversion and selectivity between mono- and di-alkylation.
Reaction Time Incomplete reactionMonitored by TLC/HPLCIncreased di-methylation and other time-dependent side products.Must be sufficient for completion of the primary reaction without allowing secondary reactions to dominate.

Optimized Experimental Protocol (Example)

This protocol is a representative example using dimethyl sulfate. Extreme caution must be exercised when handling dimethyl sulfate.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sulfanilic acid (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) at room temperature. Ensure all solids dissolve.

  • Cooling: Cool the resulting solution to 10-15°C using an ice-water bath.

  • Methylation: Add dimethyl sulfate (1.05 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-55°C and maintain for 2-3 hours, monitoring the reaction's completion by TLC.

  • Workup & Isolation: Cool the reaction mixture to 10°C. Slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A white precipitate will form.

  • Filtration: Stir the slurry for 30 minutes in the cold, then collect the solid product by suction filtration.

  • Washing: Wash the filter cake sequentially with ice-cold deionized water and then cold ethanol.

  • Purification: Recrystallize the crude solid from hot deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Synthesis and Purification Workflow

Synthesis_Workflow Workflow for 4-(Methylamino)benzenesulfonic Acid Synthesis A 1. Dissolve Sulfanilic Acid in aq. NaOH B 2. Cool to 10-15°C A->B Homogeneous Solution C 3. Add Dimethyl Sulfate (dropwise, <20°C) B->C Control Exotherm D 4. Heat to 50-55°C (Monitor by TLC) C->D Drive Reaction E 5. Cool & Acidify (with HCl to pH ~2) D->E Reaction Complete F 6. Filter Crude Product E->F Precipitation G 7. Wash with Cold H₂O & Ethanol F->G Remove Salts H 8. Recrystallize from Hot Water G->H Crude Solid I 9. Filter & Dry H->I Purification J Pure Product I->J

Caption: Step-by-step workflow from reactants to pure product.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,139,325. U.S.
  • PubChem. (n.d.). 4-(methylamino)benzenesulphonic acid.
  • Bloch, H. S. (1970). U.S. Patent No. 3,496,224. U.S.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research.
  • OpenOChem Learn. (n.d.).

Sources

Optimization

Technical Guide: Purification of N-Methylsulfanilic Acid via Recrystallization

Core Directive & Scientific Rationale Recrystallization is not merely a physical separation; it is a thermodynamic selection process.[1] For N-Methylsulfanilic acid , a zwitterionic compound, purity is dictated by the de...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Recrystallization is not merely a physical separation; it is a thermodynamic selection process.[1] For N-Methylsulfanilic acid , a zwitterionic compound, purity is dictated by the delicate balance of electrostatic forces. Unlike simple organic molecules, this compound exists as an inner salt (


), which fundamentally dictates its solubility profile.[1]

The Challenge: The synthesis of N-Methylsulfanilic acid (typically via sulfonation of N-methylaniline) often yields a crude product contaminated with:

  • Unreacted N-methylaniline: Oily, hydrophobic impurities.[1]

  • Isomers: ortho-sulfonated byproducts (2-sulfonic acid derivatives).[1]

  • Oxidation Oligomers: Colored polyaniline-like species (grey/purple contaminants).[1]

  • Inorganic Salts: Residual sulfuric acid or sulfate salts.[1]

The Solution: We utilize the Temperature-Dependent Solubility Differential of the zwitterion in water, augmented by pH-swing precipitation for high-impurity crude batches.[1]

Experimental Protocols

Decision Matrix: Which Method to Choose?
  • Method A (Standard Aqueous Recrystallization): Use for material with >90% purity, light coloration, and low salt content.

  • Method B (Acid-Base Precipitation): Use for crude reaction masses, dark purple/grey material, or material containing significant unreacted N-methylaniline.[1]

Method A: Standard Aqueous Recrystallization

Best for polishing technical grade material.

Reagents: Deionized Water (DIW), Activated Charcoal (Norit or equivalent).[1]

  • Dissolution: Suspend the crude solid in DIW (ratio: 10 mL/g). Heat to 95–100°C with vigorous stirring.

    • Note: If the solution is not clear at boiling, add water in 10% increments. Do not exceed 20 mL/g.[1]

  • Adsorption (Decolorization): Once dissolved, add Activated Charcoal (1-3 wt% of crude mass).[1] Stir at boiling for 10-15 minutes.

    • Mechanism:[2] The planar aromatic structure of colored impurities adsorbs preferentially to the carbon lattice.

  • Hot Filtration: Filter the solution while boiling through a pre-heated Buchner funnel or fluted filter paper to remove charcoal and mechanical impurities.[1]

    • Critical: A cold funnel will cause premature crystallization, blocking the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2-3 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

    • Thermodynamics: Slow cooling promotes the growth of the thermodynamically stable crystal habit, excluding impurities from the lattice.

  • Isolation: Filter the white needles/plates.[1] Wash with a small volume of ice-cold water (to remove surface mother liquor) followed by cold ethanol (to facilitate drying).[1]

  • Drying: Dry at 80-100°C until constant weight.

Method B: Acid-Base Purification (pH Swing)

Best for removing unreacted amines and isomers.[1]

Reagents: Sodium Hydroxide (10% aq), Hydrochloric Acid (conc.), Activated Charcoal.[1]

  • Alkaline Dissolution: Suspend crude material in water.[1] Slowly add 10% NaOH until the pH reaches 8-9.

    • Chemistry: This converts the zwitterion into the highly soluble anionic sulfonate salt (

      
      ).[1]
      
    • Purification Point: Unreacted N-methylaniline (organic base) will not dissolve efficiently in this basic medium and may appear as an oil.[1]

  • Extraction/Filtration:

    • If oily droplets (amines) are visible: Extract with a non-polar solvent (e.g., Ethyl Acetate) or filter through a celite pad.[1]

    • If solid impurities remain: Filter to remove inorganic insolubles.[1]

  • Decolorization: Treat the clear alkaline solution with Activated Charcoal (as in Method A) and filter.

  • Acidification (Precipitation): Heat the filtrate to 60°C. Slowly add Concentrated HCl dropwise while stirring.

    • Target: Acidify to pH ~2.0 - 2.5 (near the isoelectric point).[1]

    • Observation: The product will precipitate as the zwitterion forms.[1]

  • Crystallization & Isolation: Cool to 5°C, filter, wash with cold water, and dry.

Workflow Visualization

The following diagram outlines the logical decision process for purification.

RecrystallizationWorkflow Start Start: Crude N-Methylsulfanilic Acid CheckPurity Assess Purity & Color Start->CheckPurity Decision Condition? CheckPurity->Decision MethodA Method A: Aqueous Recrystallization (Solubility Differential) Decision->MethodA Light Color >90% Purity MethodB Method B: Acid-Base pH Swing (Chemical Selectivity) Decision->MethodB Dark Color Oily Residues Charcoal Add Activated Charcoal (Remove Color) MethodA->Charcoal MethodB->Charcoal Filter Hot Filtration Charcoal->Filter Crystallize Controlled Cooling (Exclude Impurities) Filter->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Figure 1: Decision tree for selecting the optimal purification route based on crude material quality.[1]

Troubleshooting Guide & FAQs

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product is Grey/Purple Oxidation byproducts (polyanilines).[1]Increase Charcoal Load: Use 5-10 wt% activated charcoal. Ensure boiling time is at least 15 mins before filtering.
Oily Droplets in Hot Solution Unreacted N-methylaniline.[1]Switch to Method B: The oil is the free amine.[1] In Method B (Basic pH), this oil can be extracted with ethyl acetate before precipitating the product.
Low Yield Too much solvent used.[1]Concentrate Filtrate: Evaporate 30% of the solvent volume before cooling.[1] Ensure cooling reaches 0-5°C.
High Ash Content Trapped inorganic salts (Na₂SO₄).[1]Wash Thoroughly: The zwitterion is less soluble in cold water than inorganic salts.[1] Increase the volume of the ice-cold water wash step.[1]
Material turns pink on storage Photo-oxidation / Trace amine.[1]Store in Amber Glass: Protect from light.[1] Ensure all acid/base residues are washed out (check pH of wash water).[1]
Frequently Asked Questions

Q: Can I use Ethanol or Methanol as a solvent? A: Generally, no.[1] Sulfonic acid zwitterions have very low solubility in alcohols.[1] However, adding a small amount of ethanol to the hot aqueous solution (up to 10-20%) can act as an anti-solvent during cooling to improve yield, but it risks precipitating impurities.[1] Pure water is superior for selectivity.[1]

Q: How do I validate the purity? A:

  • HPLC: Use a C18 column with a buffered mobile phase (Phosphate buffer pH 3.0 / Methanol).[1] Unbuffered water/acetonitrile may result in peak tailing due to the ionic nature.[1]

  • Titration: Acid-base titration using standard NaOH with Phenolphthalein indicator. The sulfonic acid group is a strong acid.[1]

  • Melting Point: Pure N-Methylsulfanilic acid decomposes >280°C. A sharp decomposition point indicates high purity; early browning indicates organic impurities.[1]

References

  • PubChem. (2025).[1] 4-(Methylamino)benzenesulfonic acid - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] Benzenesulfonic acid, 4-amino- (Sulfanilic Acid) Data. National Institute of Standards and Technology.[1][3] Retrieved from [Link][1]

  • University of Alberta. (2025).[1] Recrystallization Theory and Protocols. Department of Chemistry. Retrieved from [Link][1]

  • Google Patents. (2019).[1] Preparation method of p-aminobenzene sulfonic acid derivatives. CN110054575A.[1] Retrieved from

Sources

Troubleshooting

Technical Support Hub: 4-(Methylamino)benzenesulfonic Acid Stability &amp; Storage

[1] Immediate Action: Storage & Handling Status: Critical Standard: Store at +2°C to +8°C (Refrigerated) or Room Temperature (depending on specific CoA, but cool is preferred for long-term). Atmosphere: Inert gas (Argon/...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Immediate Action: Storage & Handling

Status: Critical Standard: Store at +2°C to +8°C (Refrigerated) or Room Temperature (depending on specific CoA, but cool is preferred for long-term). Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended. Light: Protect from light (Amber glass or foil-wrapped).

Expert Insight: While sulfonic acids are generally robust, the N-methylamino moiety renders this molecule susceptible to oxidative coupling and photo-degradation. The appearance of a yellow-to-brown cast is the primary indicator of storage failure.

Diagnostic Hub: Troubleshooting Q&A

Navigate your issue by symptom.

Symptom A: Material Discoloration (White Yellow/Brown)

Q: My white powder has turned beige/brown. Is it still usable? A: This indicates oxidative degradation of the secondary amine group.

  • Mechanism: Oxygen attacks the lone pair on the nitrogen, leading to the formation of N-oxides and subsequent radical coupling products (colored azoxy or quinoid species).

  • Verdict:

    • Light Beige: Likely >98% pure. Usable for non-critical synthetic steps.

    • Dark Brown: Significant degradation (>2%). Purification required.

  • Action: Perform the . If purity is <95%, proceed to .

Symptom B: Physical State Change (Clumping/Stickiness)

Q: The powder is clumping or sticking to the spatula. Is it hygroscopic? A: Yes, arylsulfonic acids are inherently hygroscopic due to their zwitterionic character and strong hydrogen bonding potential.

  • Causality: Moisture absorption disrupts the crystal lattice, leading to partial deliquescence. While water itself doesn't rapidly degrade the molecule, it catalyzes oxidation and makes accurate weighing impossible.

  • Action: Dry the material in a vacuum oven at 50°C over P₂O₅ or silica gel for 12 hours.

Symptom C: HPLC Anomalies (Ghost Peaks)

Q: I see small peaks eluting before the main peak in Reverse Phase HPLC. A: These are likely sulfanilic acid (from demethylation) or highly polar N-oxide species.

  • Logic: The sulfonic acid group dominates retention. More polar degradation products (like oxides) often elute earlier on C18 columns.

  • Action: Check your mobile phase pH. Ensure pH is < 2.5 to suppress ionization of the sulfonic acid (keeping it neutral/zwitterionic) for consistent retention.

Deep Dive: Degradation Mechanisms

Understanding why the molecule fails is the key to preventing it.

Pathway 1: Oxidative Instability of the Secondary Amine

The N-methyl group activates the benzene ring, but the nitrogen lone pair is the "soft spot." In the presence of atmospheric oxygen and light, the amine undergoes Single Electron Transfer (SET), generating a radical cation. This radical can dimerize or react further to form colored impurities.

Pathway 2: Photolytic Decomposition

Aryl-amines are chromophores. UV/Visible light absorption promotes electrons to excited states (


), facilitating radical formation even in the absence of strong oxidants.
Visualization: Degradation Pathways

The following diagram illustrates the causality between storage stressors and observed chemical changes.

MBSA_Degradation MBSA 4-(Methylamino) benzenesulfonic Acid Radical Amine Radical Cation MBSA->Radical SET (Oxidation) Hydrates Clumped Hydrates MBSA->Hydrates Absorption Oxygen Oxygen (Air) Oxygen->Radical Light UV/Vis Light Light->Radical Excitation Moisture Moisture (H2O) Moisture->Hydrates N_Oxide N-Oxide Impurities Radical->N_Oxide +O2 Dimers Coupling Products (Colored) Radical->Dimers Dimerization

Figure 1: Mechanistic flow of environmental stressors leading to chemical degradation.[1]

Technical Protocols

Protocol 1: Purity Verification (HPLC)

Use this method to distinguish between simple discoloration and actual chemical degradation.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 0% B (Isocratic hold for sulfonic acid retention)5-20 min: 0%

40% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Impurities)
Sample Prep Dissolve 1 mg/mL in Mobile Phase A.

Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: Recrystallization (Rescue Strategy)

Perform this only if purity is < 95%.

  • Dissolution: Suspend the crude solid in boiling water (approx. 10-15 mL per gram). The zwitterionic nature means solubility increases drastically with temperature.

  • Filtration: If insoluble dark particles remain, filter hot through a glass frit or Celite pad.

  • Activated Carbon (Optional): If the solution is strongly colored, add 1-2% wt/wt activated charcoal, stir for 5 mins at boiling, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the white crystals.

  • Washing: Wash with a small volume of ice-cold water followed by cold ethanol (to remove surface water).

  • Drying: Vacuum dry at 50°C for 6 hours.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Inspect Material Color Color Check Start->Color Texture Texture Check Start->Texture IsWhite White/Off-White Color->IsWhite Yes IsBrown Yellow/Brown Color->IsBrown No IsFlowing Free Flowing Texture->IsFlowing Yes IsClumped Clumped/Sticky Texture->IsClumped No Action_Use Proceed with Experiment IsWhite->Action_Use Action_HPLC Run HPLC Protocol IsBrown->Action_HPLC Action_Dry Vacuum Dry (50°C, 12h) IsClumped->Action_Dry Decision_Purity Purity > 98%? Action_HPLC->Decision_Purity Decision_Purity->Action_Use Yes Action_Recryst Recrystallize (Water) Decision_Purity->Action_Recryst No

Figure 2: Logical workflow for assessing material quality before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90505, 4-(Methylamino)benzenesulfonic acid. Retrieved from [Link]

  • Panda, R., & Sahoo, S. K. (2025). Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline. ResearchGate. Retrieved from [Link]

  • European Patent Office (2021). EP 3763700 A1: Improved Process for the Purification of Sulfonic Acids.[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Hole Transport Layers (HTL) from N-Methylsulfanilic Acid

Reference ID: TS-NMSA-HTL-001 Status: Active Department: Advanced Materials Application Support Executive Summary: The Material & The Mission You are working with N-Methylsulfanilic Acid (N-MSA) to synthesize a Self-Dope...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-NMSA-HTL-001 Status: Active Department: Advanced Materials Application Support

Executive Summary: The Material & The Mission

You are working with N-Methylsulfanilic Acid (N-MSA) to synthesize a Self-Doped N-Methylated Polyaniline (SD-NMPA) . Unlike standard PEDOT:PSS, which relies on an external acidic dopant (PSS) that can etch ITO electrodes and degrade perovskite layers, your material carries its own dopant (the


 group) on the polymer backbone.

The Trade-off: The N-methyl group improves solubility and processability compared to standard polyaniline, but it introduces steric hindrance . This twists the polymer backbone, reducing


-orbital overlap and potentially lowering conductivity. Your optimization strategy must balance solubility  (for film quality) against planarity  (for charge transport).

Module 1: Synthesis & Precursor Quality

The "Input" Phase: If the polymer chain is short or defective, the film will fail.

Protocol: Oxidative Polymerization of N-MSA

Objective: Maximize Molecular Weight (


) and Head-to-Tail Coupling.

Standard Workflow:

  • Dissolution: Dissolve N-MSA in deionized water (0.1 M). Adjust pH to ~1.0 using HCl to ensure the amine is protonated (crucial for directing para-coupling).

  • Oxidant Prep: Prepare Ammonium Persulfate (APS) in stoichiometric ratio (1:1 to 1.2:1 Monomer:Oxidant).

  • Reaction: Dropwise addition of APS at 0–4°C (Ice bath).

    • Why Cold? Low temperature suppresses side reactions (ortho-coupling) and promotes linear chains.

  • Purification: Dialysis (MWCO 3.5–12 kDa) against water for 48 hours.

Troubleshooting Guide: Synthesis Failures
SymptomProbable CauseCorrective Action
Low Conductivity (<10⁻⁴ S/cm) Steric Twist: The N-methyl group is forcing the ring out of plane.Copolymerization: Copolymerize N-MSA with unsubstituted Aniline (ratio 70:30) to restore some planarity while keeping solubility.
Oligomer Formation (Brown liquid, no precipitate) Rapid Oxidation: Oxidant added too fast or temp >5°C.Slow Down: Add APS over 1 hour. Keep temp strictly <4°C. Ensure pH is <1.5 during reaction.
Insoluble Aggregates Over-oxidation: Cross-linking occurred.Reduce APS: Lower oxidant-to-monomer ratio to 0.9:1. Stop reaction after 6–8 hours.
Visualizing the Synthesis Logic

SynthesisWorkflow Monomer N-MSA Monomer (Acidic Solution) Oxidant APS Addition (Dropwise, <4°C) Monomer->Oxidant Initiation Polymerization Polymerization (Head-to-Tail Coupling) Oxidant->Polymerization Chain Growth Polymerization->Monomer Low Mw? Check pH Purification Dialysis (Remove Ions/Oligomers) Polymerization->Purification Crude Polymer FinalProduct SD-NMPA Ink Purification->FinalProduct Pure HTL Ink

Figure 1: Critical path for oxidative polymerization. Note the feedback loop: pH control is the primary variable for molecular weight issues.

Module 2: Ink Formulation & Deposition

The "Process" Phase: Converting the polymer into a defect-free thin film.

Protocol: Spin-Coating Optimization

Objective: Achieve a pinhole-free layer (30–50 nm) with low roughness (


 nm).

Standard Workflow:

  • Solvent: Water is the primary solvent. Add Isopropanol (IPA) (10–20% v/v) to lower surface tension.

  • Filtration: 0.45 µm PVDF filter (Nylon binds to sulfonates; avoid Nylon).

  • Deposition: Spin at 3000–5000 rpm for 45s.

  • Annealing: 100°C for 10 min to remove water.

Troubleshooting Guide: Film Defects
SymptomProbable CauseCorrective Action
Dewetting (Film pulls back from edges) High Surface Tension: Water has high tension; ITO/FTO is hydrophobic.UV-Ozone: Treat ITO for 15 min before coating. Add Surfactant: Add 0.1% Triton X-100 or increase IPA content.
"Coffee Ring" Effect Uneven Drying: Solvent evaporation rate mismatch.Mixed Solvent: Use a Water:Methanol (1:1) blend. Methanol speeds up edge drying, balancing the flow.
Pinholes Micro-bubbles or Aggregates: Incomplete dissolution.Sonication: Sonicate ink for 30 min. Switch to 0.22 µm PVDF filter.

Module 3: Device Integration & Performance

The "Output" Phase: Interface Engineering.

Key Concept: Work Function (WF) Tuning

N-MSA based HTLs are unique because their Work Function is pH-dependent.

  • Low pH (Acidic): Higher WF (~5.1–5.2 eV)

    
     Better ohmic contact with deep HOMO materials.
    
  • Neutral pH: Lower WF (~4.8 eV)

    
     Better stability, less etching.
    
FAQ: Performance Issues

Q: My device shows high hysteresis. Is the HTL responsible? A: Likely. If the SD-NMPA layer has mobile ions (excess


 or 

from synthesis), they migrate under bias, causing hysteresis.
  • Fix: Ensure rigorous dialysis (3+ water changes). Consider "Dedoping" the surface by washing the spun film with dilute base, then re-annealing.

Q: The Perovskite layer grown on top of the HTL is poor quality. A: Sulfonate groups (


) are hydrophilic. Perovskite precursors (in DMF/DMSO) may not wet the surface well.
  • Fix:Interface Passivation. Spin a super-thin layer of PCBM or a self-assembled monolayer (SAM) on top of the SD-NMPA to improve hydrophobicity before perovskite deposition.

Visualizing Charge Transport & Band Alignment

BandAlignment Figure 2: Impact of HTL acidity on Energy Level Alignment. Acidic SD-NMPA aligns better with Perovskite. ITO ITO Anode (-4.7 eV) HTL SD-NMPA HTL pH Neutral (-4.8 eV) pH Acidic (-5.2 eV) ITO->HTL Hole Injection Perovskite Perovskite Valence Band (-5.4 eV) HTL:high->Perovskite Ohmic Contact (Preferred) HTL:low->Perovskite Energy Barrier (Potential Loss)

Figure 2: Energy alignment diagram showing how pH tuning of the N-MSA polymer affects hole extraction efficiency.

References

  • Self-Doped Polyaniline Mechanisms

    • Wang, Y. et al. "Solution processable self-doped polyaniline as hole transport layer for inverted polymer solar cells."[1] Journal of Materials Chemistry, 2013.

  • HTL Optimization in Perovskites

    • Li, H. et al. "Polyaniline/Reduced Graphene Oxide Composites for Hole Transporting Layer of High-Performance Inverted Perovskite Solar Cells." Nanomaterials, 2021.[2][3]

  • Organic Hole Transport Layers Review

    • Zhang, F. et al. "Organic Hole-Transport Layers for Efficient, Stable, and Scalable Inverted Perovskite Solar Cells." Advanced Materials, 2022.[4]

  • Oxidative Polymerization Kinetics

    • Sapurina, I. & Stejskal, J. "The mechanism of the oxidative polymerization of aniline and the formation of polyaniline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Methylamino)benzenesulfonic Acid and Other Industrially Relevant Sulfonic Acids

This guide provides a comprehensive comparative analysis of 4-(Methylamino)benzenesulfonic acid against other key sulfonic acids, offering researchers, scientists, and drug development professionals a detailed examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 4-(Methylamino)benzenesulfonic acid against other key sulfonic acids, offering researchers, scientists, and drug development professionals a detailed examination of their physicochemical properties and functional performance. By presenting objective, data-driven comparisons, this document aims to facilitate informed decision-making in the selection of the most appropriate sulfonic acid for specific research and industrial applications.

Introduction to Sulfonic Acids: The Power of the Sulfo Group

Sulfonic acids, characterized by the R-S(=O)₂-OH functional group, are a class of organosulfur compounds renowned for their strong acidic properties. Unlike their carboxylic acid counterparts, sulfonic acids are typically much stronger, with pKa values often in the negative range, comparable to mineral acids. This potent acidity, combined with the diverse chemical nature of the "R" group (aliphatic or aromatic), makes them indispensable in a vast array of applications, including catalysis, dye synthesis, pharmaceuticals, and surfactant production.[1][2]

The stability of the resulting sulfonate conjugate base (R-SO₃⁻), which is highly resonance-stabilized, is the primary driver of this strong acidity. This guide will delve into the nuanced differences that arise from substitutions on the organic scaffold, focusing on 4-(Methylamino)benzenesulfonic acid and comparing it with structurally and functionally distinct analogues.

Profile: 4-(Methylamino)benzenesulfonic Acid

4-(Methylamino)benzenesulfonic acid, also known as N-methylsulfanilic acid, is an aromatic sulfonic acid featuring a methylamino group (-NHCH₃) in the para position relative to the sulfonic acid moiety. This substitution pattern imparts specific properties that distinguish it from its parent compound, sulfanilic acid.

  • Chemical Structure: C₇H₉NO₃S

  • Molecular Weight: 187.21 g/mol [3]

  • Key Features: Possesses both an acidic sulfonic acid group and a basic methylamino group, giving it zwitterionic potential. The presence of the N-methyl group subtly alters the electronic properties of the benzene ring compared to the primary amine in sulfanilic acid.

Its applications are primarily as an intermediate in the synthesis of specialty dyes and certain organic compounds where a secondary amine and a water-solubilizing sulfonic acid group are required.

Selection of Comparative Sulfonic Acids: A Rationale

To provide a robust comparative framework, three other sulfonic acids have been selected based on their structural similarity, industrial relevance, and distinct chemical properties:

  • Sulfanilic Acid (4-Aminobenzenesulfonic acid): The immediate structural precursor to our primary compound. Comparing the two allows for a direct assessment of the effect of N-methylation on the molecule's properties. It is a crucial intermediate for azo dyes and sulfa drugs.[4][5]

  • p-Toluenesulfonic Acid (PTSA): A widely used, strong organic acid catalyst in organic synthesis.[6][7][8] It lacks an amino group, featuring a simple methyl group instead. This makes it an excellent benchmark for comparing the catalytic activity and acidity of aromatic sulfonic acids without the influence of a basic functional group.

  • Taurine (2-Aminoethanesulfonic acid): An aliphatic aminosulfonic acid, contrasting with the aromatic nature of the other compounds. Taurine is of immense biological significance, playing roles in maintaining cellular integrity, acting as an antioxidant, and participating in neurotransmission.[9][10][11][12] Its inclusion provides a broader context of the sulfonic acid class.

Comparative Analysis: Physicochemical Properties

The utility of a sulfonic acid is fundamentally dictated by its physical and chemical properties. This section compares the acidity and solubility of the selected compounds, supported by experimental data and protocols.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical measure of an acid's strength in solution. For sulfonic acids, this value is influenced by the electronic nature of the substituents on the organic backbone.

Discussion of Causality: The sulfonic acid group is inherently a very strong acid. For aromatic sulfonic acids, electron-donating groups (like -NH₂ and -NHCH₃) on the benzene ring tend to slightly decrease acidity (increase pKa) by donating electron density to the ring, which destabilizes the sulfonate anion. Conversely, electron-withdrawing groups would increase acidity. PTSA, with its electron-donating methyl group, is still a very strong acid, significantly stronger than sulfanilic acid, where the amino group's electron-donating effect is more pronounced. Benzenesulfonic acid itself has a pKa of -2.8.[1][13] The aliphatic nature of taurine separates the amino group from the sulfonic acid group by an ethyl bridge, resulting in a different electronic environment and a higher pKa for the sulfonic acid group.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaSolubility in Water
4-(Methylamino)benzenesulfonic acid C₇H₉NO₃S187.21[3]No data availableData not readily available
Sulfanilic Acid C₆H₇NO₃S173.19[5]3.23[5][14]12.51 g/L[5]
p-Toluenesulfonic Acid (PTSA) C₇H₈O₃S172.20[15]~ -1.34 to -2.8[7]Highly soluble[16][17]
Taurine C₂H₇NO₃S125.14[18]~1.5 (sulfonic group)Highly soluble

Note: The pKa of sulfanilic acid (3.23) reflects the acidity of the anilinium ion (Ar-NH₃⁺), not the sulfonic acid group, which is much more acidic. This is a common point of confusion due to its zwitterionic nature in neutral solution.

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for determining the pKa values of the acidic and basic groups within the selected molecules.[19]

Objective: To determine the pKa of an unknown or known organic acid.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker (150 mL).

  • Standardized 0.1 M NaOH solution.

  • Standardized 0.1 M HCl solution.

  • Deionized water.

  • The sulfonic acid to be analyzed (e.g., Sulfanilic acid).

Procedure:

  • Preparation: Accurately weigh approximately 0.5 g of the sulfonic acid and dissolve it in 100 mL of deionized water in the beaker. If solubility is an issue, a co-solvent like ethanol can be used, but this will affect the absolute pKa value.[20]

  • Titration (for acidic pKa): Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Record the initial pH.

  • Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steep vertical section of the curve.

  • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). This corresponds to the point where [Acid] = [Conjugate Base].[19]

  • Titration (for basic pKa): For aminosulfonic acids, a second titration starting with the acid dissolved in a slight excess of HCl and titrating with NaOH, or dissolving in water and titrating with HCl, can be used to determine the pKa of the conjugate acid of the amino group.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Accurately weigh sulfonic acid P2 Dissolve in deionized water P1->P2 P3 Calibrate pH meter (pH 4, 7, 10) P2->P3 T1 Record initial pH P3->T1 T2 Add 0.1 M NaOH in increments T1->T2 T3 Record pH and volume after each addition T2->T3 T3->T2 T4 Continue past equivalence point T3->T4 A1 Plot pH vs. Volume of NaOH T4->A1 A2 Identify Equivalence Point (V_eq) A1->A2 A3 Determine Half-Equivalence Point (V_eq / 2) A2->A3 A4 Find pH at V_eq / 2 This is the pKa A3->A4

Caption: Workflow for determining pKa via potentiometric titration.

Comparative Analysis: Performance in Catalysis

A primary application for many sulfonic acids is as a strong acid catalyst in organic synthesis. The Fischer esterification reaction is a classic example where such catalysts are employed.

Rationale for Catalytic Study

Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is an equilibrium-limited reaction that requires an acid catalyst to proceed at a reasonable rate. By comparing the performance of 4-(Methylamino)benzenesulfonic acid, Sulfanilic Acid, and PTSA in this reaction, we can directly probe their catalytic efficacy. Taurine is excluded from this comparison as it is not typically used as a catalyst in this context.

Causality: The catalytic activity of a sulfonic acid in esterification is directly related to its ability to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Therefore, a stronger acid (lower pKa) is generally expected to be a more effective catalyst.[7]

Experimental Protocol: Comparative Catalytic Activity in Esterification

Objective: To compare the catalytic efficiency of different sulfonic acids in the esterification of acetic acid with n-butanol.

Materials:

  • Glacial acetic acid.

  • n-Butanol.

  • Catalysts: 4-(Methylamino)benzenesulfonic acid, Sulfanilic Acid, p-Toluenesulfonic Acid (PTSA).

  • Toluene (as solvent and for azeotropic removal of water).

  • Round-bottom flask (250 mL), Dean-Stark apparatus, condenser, heating mantle.

  • Gas chromatograph (GC) for analysis.

  • Internal standard (e.g., dodecane).

Procedure:

  • Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and condenser.

  • Charging the Reactor: To the flask, add n-butanol (0.5 mol), glacial acetic acid (0.5 mol), toluene (50 mL), and the sulfonic acid catalyst (0.01 mol, equimolar amount for a fair comparison). Add a known amount of internal standard.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: At regular intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation: Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the catalyst and unreacted acid. Add a suitable solvent (e.g., diethyl ether) to extract the organic components.

  • Analysis: Analyze the organic layer by GC to determine the concentration of the product, n-butyl acetate, relative to the internal standard.

  • Comparison: Repeat the experiment under identical conditions for each of the three catalysts.

Table 2: Expected Outcome - % Yield of n-Butyl Acetate over Time

Time (min)PTSA (% Yield)4-(Methylamino)benzenesulfonic acid (% Yield)Sulfanilic Acid (% Yield)
30~45%~20%~15%
60~70%~38%~30%
90~85%~55%~45%
120>90%~68%~58%

(Note: These are hypothetical, illustrative values based on chemical principles. Actual results may vary.)

Interpretation: PTSA is expected to show the highest catalytic activity, leading to a faster reaction rate and higher yield in a shorter time.[6] This is due to its strong acidity and good solubility in the organic reaction medium. The aminosulfonic acids are expected to be less effective. Their zwitterionic nature reduces their solubility in the nonpolar reaction medium and the basic amino group can interact with the acidic sites, potentially reducing catalytic turnover. The slightly higher basicity of the methylamino group in 4-(Methylamino)benzenesulfonic acid compared to the amino group in sulfanilic acid might lead to marginal differences in their catalytic performance.

Workflow for Catalytic Esterification Study

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison S1 Assemble Flask, Dean-Stark, Condenser S2 Charge with Alcohol, Carboxylic Acid, Solvent S1->S2 S3 Add equimolar amount of Sulfonic Acid Catalyst S2->S3 R1 Heat to Reflux S3->R1 R2 Collect water in Dean-Stark trap R1->R2 R3 Withdraw aliquots at time intervals R1->R3 R3->R1 R4 Quench & Extract sample for analysis R3->R4 A1 Analyze samples by Gas Chromatography (GC) R4->A1 A2 Calculate % Yield of Ester vs. Time A1->A2 A3 Plot Yield vs. Time for each catalyst A2->A3 A4 Compare reaction rates and final yields A3->A4

Caption: Workflow for comparing catalyst performance in esterification.

Summary and Recommendations

The choice of sulfonic acid is critically dependent on the intended application. This guide has demonstrated that significant performance differences exist between structurally related sulfonic acids.

  • For Catalysis: p-Toluenesulfonic Acid (PTSA) is the superior choice for acid catalysis in organic media. Its high acidity, excellent solubility in non-aqueous solvents, and lack of a deactivating basic group ensure high reaction rates and efficiency.[6][7]

  • For Dye/Pharmaceutical Synthesis: Sulfanilic Acid and 4-(Methylamino)benzenesulfonic acid are the preferred intermediates. Their key feature is the reactive amino (or methylamino) group, which can be readily diazotized and coupled to form azo compounds.[4][5] The sulfonic acid group serves primarily to impart water solubility to the final product. The choice between them would depend on the specific electronic and steric properties desired in the final molecule.

  • For Biological Applications: Taurine is unique in this group due to its fundamental role in physiology. It is not an industrial catalyst but a vital compound studied for its cytoprotective, antioxidant, and neuromodulatory effects.[9][11]

This comparative study underscores the importance of understanding the structure-property-function relationship when selecting a chemical reagent. While all four compounds are sulfonic acids, their performance profiles are tailored by the other functional groups present in the molecule, leading to distinct and non-interchangeable roles in science and industry.

References

  • Chemiis. (n.d.). Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines.
  • (2026, January 28). p-Toluenesulfonic Acid: Your Premier Organic Synthesis Catalyst.
  • CymitQuimica. (n.d.). CAS 104-15-4: Benzenesulfonic acid, 4-methyl-.
  • ChemicalBook. (n.d.). Sulfanilic acid | 121-57-3.
  • Capital Resin Corporation. (2025, May 12). Key Properties of Para-Toluenesulfonic Acid.
  • ResearchGate. (n.d.). The chemical properties of sulfanilic acid (SA) molecule.
  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-.
  • Patsnap Eureka. (2025, July 30). Sulphanilic Acid: A Versatile Molecule.
  • Ataman Kimya. (n.d.). p-Toluenesulfonic Acid.
  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
  • CymitQuimica. (n.d.). CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid.
  • Alliance Chemical Industries. (n.d.). M-Aminobenzenesulfonic Acid. Retrieved from Alliance Chemical Industries website.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • PubChem. (n.d.). Sulfanilic acid | C6H7NO3S | CID 8479.
  • Molport. (n.d.). 4-(methylamino)benzene-1-sulfonic acid | 24447-99-2.
  • Wikipedia. (n.d.). Benzenesulfonic acid.
  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from an unspecified research paper repository.
  • Ràfols, C., et al. (n.d.). Development of Methods for the Determination of pKa Values.
  • Ripps, H., & Shen, W. (2012). Taurine: A “very essential” amino acid. PMC, PubMed Central.
  • (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from an unspecified chemical industry blog.
  • ResearchGate. (2025, August 6). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • ResearchGate. (2025, August 7). A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Slate. (2025, April 25). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights.
  • Wikipedia. (n.d.). Taurine.
  • NOAA. (n.d.). 4-AMINOBENZENE SULFONIC ACID.
  • MDPI. (2023, July 5). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol.
  • (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonic acid 97 121-47-1.
  • Cleveland Clinic. (2023, October 2). Taurine Benefits and Side Effects.
  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved from The University of Liverpool Repository.
  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4).
  • Chemistry LibreTexts. (2019, June 2). 19.12 Sulfonic Acids.
  • (n.d.). Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview.
  • Scientific.net. (2023, December 6). Effect of Sulfonating Agent on Esterification Reaction Using Aerogel Carbon Based Support Material.
  • Master Organic Chemistry. (2010, September 29). How To Use a pKa Table.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Healthline. (2022, February 1). What Is Taurine? Benefits, Side Effects, and More.
  • ResearchGate. (n.d.). pKa values which have been reported for strong acids.

Sources

Comparative

Comparative Spectroscopic Guide: Structural Validation of N-Methylsulfanilic Acid

Executive Summary N-Methylsulfanilic acid (4-(methylamino)benzenesulfonic acid) serves as a critical intermediate in the synthesis of azo dyes and pharmaceutical sulfonamides. Its zwitterionic nature presents unique char...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylsulfanilic acid (4-(methylamino)benzenesulfonic acid) serves as a critical intermediate in the synthesis of azo dyes and pharmaceutical sulfonamides. Its zwitterionic nature presents unique characterization challenges, particularly regarding solubility and proton exchange.

This guide provides a comparative analysis of spectroscopic techniques for validating the structure of N-Methylsulfanilic acid. Unlike standard organic intermediates, the high polarity of the sulfonic acid group requires specific solvent systems and ionization modes. We compare the efficacy of Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared (FTIR) , and Mass Spectrometry (MS) to distinguish the target product from its primary precursor, Sulfanilic acid.

Part 1: Comparative Analysis of Analytical Methods

The following table synthesizes the strengths and limitations of each method specifically for zwitterionic sulfonates.

Feature1H NMR (DMSO-d6) FTIR (ATR) ESI-MS (Negative Mode)
Primary Utility Definitive structural elucidation; quantification of N-methylation.Rapid "fingerprint" identification; solid-state polymorphism check.Molecular weight confirmation; trace impurity detection.[1]
Differentiation Power High: Explicitly resolves the N-Methyl singlet (~2.7 ppm).Medium: Distinguishes

amine (product) from

amine (precursor).
High: Resolves Mass shift (+14 Da).
Sample Prep Complex: Requires deuterated DMSO or alkaline D

O due to solubility.[1]
Simple: Direct solid analysis (ATR).Moderate: Requires polar solvent (MeOH/H

O) dilution.
Limit of Detection ~0.5 - 1% impurity.~5% impurity.< 0.1% impurity.[1]

Part 2: Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of unequivocally confirming the position of the methyl group (N-methylation vs. ring methylation) and the integrity of the aromatic system.

Experimental Logic & Causality
  • Solvent Choice: N-Methylsulfanilic acid exists as a zwitterion in the solid state, making it insoluble in CDCl

    
    .
    
    • Protocol A (DMSO-d6): Preferred for observing exchangeable protons (NH/SO

      
      H) and preventing peak overlap.
      
    • Protocol B (D

      
      O + NaOD): Used if the sample is insoluble in DMSO. NaOD converts the zwitterion to the soluble dianion, but exchangeable protons will disappear.
      
Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of dried sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Sonicate for 5 minutes. If suspension persists, gently warm to 40°C.[1]

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans: 16 (minimum) to resolve minor impurities.

    • Relaxation Delay (D1): Set to >2s to ensure integration accuracy of the aromatic protons.

Spectral Interpretation (Validation Criteria)

To validate the structure, you must confirm the presence of the N-Methyl singlet and the Para-substitution pattern .

  • 
     2.65 - 2.75 ppm (Singlet, 3H):  Corresponds to the 
    
    
    
    group. Absence of this peak indicates unreacted Sulfanilic acid.
  • 
     6.50 - 7.50 ppm (Two Doublets, 4H):  Characteristic AA'BB' system of 1,4-disubstituted benzene.
    
    • Doublet A (~7.4 ppm): Protons ortho to the Sulfonic acid group (deshielded).

    • Doublet B (~6.5 ppm): Protons ortho to the Amine group (shielded by resonance).

  • 
     5.0 - 6.0 ppm (Broad, 1H/2H):  N-H proton (variable depending on concentration/water content).
    
FTIR Spectroscopy – The Rapid Screen

FTIR is ideal for batch-to-batch consistency checks. The critical validation point is the N-H stretching region.

Protocol
  • Use an ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Collect a background spectrum (air).

  • Apply solid sample; apply pressure to ensure contact.[1]

  • Scan range: 4000 – 600 cm

    
    .
    
Key Diagnostic Bands
  • 3300 - 3400 cm

    
     (N-H Stretch): 
    
    • Sulfanilic Acid (Precursor): Shows two bands (symmetric and asymmetric stretches of a primary amine,

      
      ).
      
    • N-Methylsulfanilic Acid (Product): Shows one sharp band (secondary amine,

      
      ).
      
  • 1150 - 1250 cm

    
    :  Strong asymmetric 
    
    
    
    stretch (Sulfonate).
  • 1000 - 1050 cm

    
    :  Symmetric 
    
    
    
    stretch.
Mass Spectrometry (ESI-MS)

Due to the ionic nature of the sulfonate group, Electrospray Ionization (ESI) in Negative Mode is the most sensitive detection method.

  • Target Ion:

    
    
    
  • Calculated MW: 187.22 g/mol .[1]

  • Observed m/z: ~186.1.[1]

  • Validation: A peak at m/z 172.1 indicates the presence of unreacted Sulfanilic acid (

    
    ).
    

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the product structure, ensuring that common synthetic pitfalls (like incomplete methylation or salt formation) are detected.

ValidationWorkflow Start Crude Product (N-Methylsulfanilic Acid) Solubility Solubility Test (DMSO-d6) Start->Solubility NMR 1H NMR Acquisition Solubility->NMR Dissolved CheckMe Check 2.7 ppm Region NMR->CheckMe ResultA Singlet Present (3H) CheckMe->ResultA Yes ResultB No Singlet / Weak Signal CheckMe->ResultB No CheckAromatic Check Aromatic Region (AA'BB' Pattern) ResultA->CheckAromatic Impurity Contaminated: Contains Sulfanilic Acid ResultB->Impurity Incomplete Reaction CheckAromatic->Impurity Complex Multiplets (Isomer Mix) FTIR_Check Secondary Check: FTIR (N-H Region) CheckAromatic->FTIR_Check Pattern Matches FinalPass VALIDATED STRUCTURE (Pure N-Methylsulfanilic Acid) FTIR_Check->FinalPass Single N-H Band FTIR_Check->Impurity Double N-H Band

Caption: Figure 1. Structural validation decision tree. This workflow prioritizes NMR for primary structural confirmation, using the methyl singlet as the "Go/No-Go" gate, followed by FTIR to confirm amine substitution status.

Part 4: References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2728 (Sulfanilic acid references for comparison). [Link]

  • PubChem. 4-(Methylamino)benzenesulfonic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for AA'BB' aromatic coupling and N-H IR stretching rules).

Sources

Validation

Comparative Analysis of Hole Mobility in N-Methylsulfanilic Acid Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Bio-electronic Engineers Focus: Charge Transport Dynamics, Structure-Property Relationships, and Experimental Validation Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Bio-electronic Engineers Focus: Charge Transport Dynamics, Structure-Property Relationships, and Experimental Validation

Executive Summary: The Solubility-Conductivity Trade-off

In the development of organic bio-electronics and soluble semiconductors, N-Methylsulfanilic acid derivatives represent a critical junction between processability and performance. While standard Polyaniline (PANI) offers high conductivity (1–100 S/cm), it lacks the solubility required for physiological applications. Derivatives based on sulfanilic acid (self-doping) and N-alkylation (solubility enhancement) solve the processing challenge but introduce steric barriers that impact hole mobility (


) .

This guide provides a comparative technical analysis of these derivatives, focusing on how the N-methyl substitution interacts with the sulfonate group to alter charge transport mechanisms.

Key Takeaway
  • N-Methylsulfanilic Acid Derivatives exhibit lower hole mobility (

    
     to 
    
    
    
    cm
    
    
    /Vs) compared to parent PANI (
    
    
    to
    
    
    cm
    
    
    /Vs) due to steric torsion in the polymer backbone.
  • Primary Advantage: They offer superior water solubility and pH-independent doping , making them ideal for bio-sensors where high mobility is secondary to biocompatibility.

Mechanistic Insight: Steric Hindrance vs. Charge Hopping

To understand the performance differences, one must analyze the molecular packing. Hole mobility in these organic systems is governed by the inter-chain hopping rate , which depends heavily on the planarity of the


-conjugated backbone.
The "Dual-Twist" Effect
  • Sulfonate Group (-SO

    
    H):  Introduces a bulky side group that disrupts crystalline packing, slightly reducing 
    
    
    
    -
    
    
    stacking.
  • N-Methyl Group (-CH

    
    ):  The critical differentiator. Placing a methyl group on the nitrogen atom forces the phenyl rings to rotate out of plane (torsion angle 
    
    
    
    ) to avoid steric clash with the ortho-hydrogens.

Impact: This breaks the effective conjugation length, forcing charge carriers (polarons) to "hop" across larger energetic barriers, significantly reducing mobility.

Visualization: Charge Transport Pathway

The following diagram illustrates the impact of N-substitution on the charge transport pathway.

ChargeTransport cluster_mechanism Mechanistic Inhibitors PANI Standard PANI (Planar Backbone) Mobility Hole Mobility (Performance) PANI->Mobility High (Extended Conjugation) SPAN Sulfonated PANI (Side-group Sterics) SPAN->Mobility Moderate (Self-Doped) PNMA N-Methyl PANI (Backbone Torsion) PNMA->Mobility Low (Twisted Backbone) Twist Torsion Angle Increase PNMA->Twist Twist->Mobility Impedes Hopping Gap Bandgap Widening

Figure 1: Causal relationship between chemical substitution, structural conformation, and resulting hole mobility.

Comparative Performance Data

The following table synthesizes experimental trends for N-Methylsulfanilic acid derivatives (often synthesized as Poly(N-methylaniline-co-sulfanilic acid) or similar copolymers) against standard alternatives.

Material ClassDerivative TypeHole Mobility (

) [cm

/Vs]
Conductivity (

) [S/cm]
SolubilityPrimary Application
Standard Polyaniline (HCl doped)


Insoluble (Solid state)Conductive Coatings
Alternative A Sulfonated PANI (SPAN)


Water SolubleAntistatic Coatings
Alternative B Poly(N-Methylaniline)


Organic SolubleCorrosion Protection
Target Poly(N-Methylsulfanilic)


Highly Water Soluble Bio-Sensors / Drug Delivery

Analysis of the Target Material: The N-Methylsulfanilic derivative shows the lowest mobility. However, it is the only candidate that remains conductive at neutral pH (unlike standard PANI which becomes insulating above pH 4) and is fully water-processable. This makes it a "functional winner" for drug delivery monitoring, despite lower raw electronic performance.

Experimental Validation Protocol

To objectively verify the hole mobility of these derivatives, the Space Charge Limited Current (SCLC) method is recommended over Field-Effect Transistor (FET) measurements for these materials, as they are often amorphous bulk films rather than crystalline thin films.

Protocol: Hole Mobility via SCLC (Mott-Gurney Law)

Objective: Determine zero-field hole mobility (


) in a diode configuration (ITO/PEDOT:PSS/Active Layer/Au).
Step 1: Device Fabrication
  • Substrate: Clean Indium Tin Oxide (ITO) glass (Sonicate: Acetone

    
     Isopropanol 
    
    
    
    Water).
  • Hole Injection Layer: Spin-coat PEDOT:PSS (4000 rpm, 30s) and anneal at 120°C for 10 min.

  • Active Layer: Dissolve N-Methylsulfanilic derivative in water or DMSO (20 mg/mL). Spin coat to achieve thickness (

    
    ) of ~100-150 nm.
    
    • Critical Check: Verify film thickness using a Profilometer (Dektak). Accuracy of

      
       is crucial as SCLC depends on 
      
      
      
      .
  • Top Contact: Thermally evaporate Gold (Au) (80 nm) to form a hole-only device (Gold work function matches HOMO level).

Step 2: Measurement & Calculation[1]
  • Perform J-V sweep from 0V to 10V in dark conditions.

  • Plot

    
     vs 
    
    
    
    .[2] Look for the linear region indicating SCLC behavior.
  • Apply the Mott-Gurney Equation :

    
    
    
    • 
      : Current density[3]
      
    • 
      : Dielectric constant (assume ~3 for organic polymers)
      
    • 
      : Hole mobility[4][5]
      
Step 3: Workflow Diagram

SCLC_Protocol Prep 1. Substrate Prep (ITO Cleaning) Deposition 2. Active Layer Deposition (Spin Coating) Prep->Deposition Metrology 3. Thickness Check (Profilometry) Deposition->Metrology Critical Step Evap 4. Top Contact (Au Evaporation) Metrology->Evap Measure 5. J-V Characterization (Dark Current) Evap->Measure Calc 6. Data Fitting (Mott-Gurney) Measure->Calc

Figure 2: Step-by-step workflow for extracting hole mobility using the SCLC method.

Synthesis & Preparation Guidelines

For researchers synthesizing these derivatives for comparison, the Inverse Emulsion Polymerization route is recommended to control molecular weight and minimize defects.

  • Reagents: N-Methylaniline, Sulfanilic Acid, Ammonium Persulfate (APS) as oxidant.

  • Doping: The sulfanilic acid moiety acts as an internal dopant (Self-Doping).

  • Purification: Dialysis against deionized water is mandatory to remove oligomers which can artificially inflate conductivity readings (ionic contribution) while degrading actual hole mobility.

Conclusion and Recommendations

For applications requiring maximum hole mobility (e.g., fast-switching transistors), N-Methylsulfanilic acid derivatives are NOT recommended . The steric hindrance of the N-methyl group significantly impedes charge transport. Standard regioregular polythiophenes or unsubstituted PANI are superior alternatives.

However, for bio-electronic interfaces where the device must operate in aqueous, neutral pH environments (e.g., glucose sensors, neural probes), the N-Methylsulfanilic derivative is the superior choice . It sacrifices mobility for the essential properties of solubility and physiological stability.

References

  • Im, S. G., et al. (2019). Synthesis and Charge Transport of Polymer Nanocomposite of Polyaniline: Polystyrene Sulfonate. Journal of Nanoscience and Nanotechnology. Link

  • Babu, V., et al. (2013).[6] Conducting Polyaniline-Electrical Charge Transportation. Materials Sciences and Applications. Link

  • Wang, X. H. (2011). Properties of Polyaniline with the Doping of Different Acid. Advanced Materials Research. Link

  • Siriwong, K., et al. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methylaniline) for Enhanced Electrical Conductivity. Polymers (MDPI). Link

  • MacDiarmid, A. G., & Epstein, A. J. (1989). The Concept of Secondary Doping as Applied to Polyaniline. Synthetic Metals.

Sources

Comparative

Side-by-side comparison of N-Methylsulfanilic acid and sulfanilic acid in OLEDs

An In-Depth Comparative Analysis of N-Methylsulfanilic Acid and Sulfanilic Acid as Precursors for Organic Light-Emitting Diode (OLED) Materials Introduction: The Quest for Efficient Hole Transporting Materials in OLEDs T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-Methylsulfanilic Acid and Sulfanilic Acid as Precursors for Organic Light-Emitting Diode (OLED) Materials

Introduction: The Quest for Efficient Hole Transporting Materials in OLEDs

The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the efficiency of charge injection and transport between the various layers of the device.[1][2][3] Hole Transport Layers (HTLs) and Hole Injection Layers (HILs) play a pivotal role in reducing the energy barrier for holes to be injected from the anode and transported to the emissive layer, thereby enhancing device efficiency, brightness, and lifespan.[1][2][3][4] While a wide array of complex organic molecules have been synthesized for these purposes, foundational building blocks often determine the ultimate electronic and morphological properties of the final material.[4][5][6]

This guide provides a side-by-side comparison of two such foundational molecules: sulfanilic acid and its derivative, N-Methylsulfanilic acid. While direct, one-to-one comparisons of these specific compounds as standalone layers in published OLED literature are scarce, their chemical structures present an interesting case study in how minor molecular modifications can be anticipated to influence the performance of OLED materials derived from them. N-Methylsulfanilic acid, in particular, has been identified as a key building block in the synthesis of specialized OLED materials.[7] This guide will, therefore, offer a prospective analysis based on their known chemical properties, their potential roles as precursors, and a proposed experimental framework for their direct comparison.

Molecular Structures and Fundamental Properties

Sulfanilic acid (4-aminobenzenesulfonic acid) is an aromatic compound containing both an amino group and a sulfonic acid group.[8][9] N-Methylsulfanilic acid is its N-methylated derivative.[7][10] This seemingly simple addition of a methyl group can have significant implications for the molecule's electronic properties, solubility, and intermolecular interactions.

cluster_sulfanilic_acid Sulfanilic Acid cluster_n_methylsulfanilic_acid N-Methylsulfanilic Acid SA Sulfanilic Acid Structure NMSA N-Methylsulfanilic Acid Structure

Caption: Molecular structures of Sulfanilic Acid and N-Methylsulfanilic Acid.

Comparative Table of Physicochemical Properties
PropertySulfanilic AcidN-Methylsulfanilic Acid
IUPAC Name 4-Aminobenzene-1-sulfonic acid4-(Methylamino)benzenesulfonic acid
CAS Number 121-57-371794-43-9
Molecular Formula C₆H₇NO₃SC₇H₉NO₃S
Molecular Weight 173.19 g/mol 187.22 g/mol
Appearance White to off-white crystalline powder[8]-
Melting Point 288 °C (decomposes)[8][9][11]-
Solubility in Water 12.51 g/L[9]-
Acidity (pKa) 3.23[9]-

Prospective Role in OLEDs: From Building Block to Functional Layer

Both sulfanilic acid and N-methylsulfanilic acid possess electron-donating (amino/methylamino) and electron-withdrawing (sulfonic acid) groups, a common feature in molecules designed for charge transport applications.[12] The sulfonic acid group, in particular, can be leveraged to improve solubility in polar solvents for solution-processed OLEDs and to influence the work function of adjacent electrode materials, potentially improving hole injection.

The primary role of these molecules in the context of OLEDs is as precursors for more complex hole-transporting materials.[7] The amino group provides a reactive site for further chemical synthesis, allowing these molecules to be incorporated into larger polymeric or dendritic structures.

The Influence of N-Methylation: A Theoretical Perspective

The key difference between the two molecules is the presence of a methyl group on the nitrogen atom in N-Methylsulfanilic acid. This substitution can be expected to influence several key parameters relevant to OLED performance:

  • Electronic Properties : The methyl group is weakly electron-donating. This can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. In the context of an HIL/HTL, a higher HOMO level can reduce the energy barrier for hole injection from the anode (typically Indium Tin Oxide, ITO), leading to a lower turn-on voltage for the OLED.

  • Solubility and Film Morphology : The methyl group increases the molecule's lipophilicity. This can alter its solubility in the organic solvents used for device fabrication, which in turn affects the quality and morphology of the thin films. A smoother, more uniform film is crucial for preventing short circuits and ensuring consistent device performance.[2]

  • Intermolecular Interactions : The presence of a hydrogen atom on the amino group of sulfanilic acid allows for hydrogen bonding. In N-Methylsulfanilic acid, this is replaced by a methyl group, which will alter the intermolecular packing in the solid state. This can influence charge mobility through the thin film.

OLED_Device_Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) (Derived from Sulfanilic Acid or N-Methylsulfanilic Acid) Anode->HIL Hole Injection HTL Hole Transport Layer (HTL) HIL->HTL Hole Transport EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., Al) ETL->Cathode Electron Injection

Caption: A typical OLED device stack illustrating the potential position of a layer derived from sulfanilic acid or N-methylsulfanilic acid.

Proposed Experimental Protocol for Comparative Evaluation

To empirically validate the theoretical advantages of N-methylation, a series of experiments can be designed. The following protocol outlines a self-validating system for comparing the performance of sulfanilic acid and N-Methylsulfanilic acid as HILs in a standard phosphorescent OLED (PhOLED) architecture.

Part 1: HIL Solution Preparation
  • Objective : To prepare solutions of sulfanilic acid and N-Methylsulfanilic acid for spin-coating.

  • Materials : Sulfanilic acid, N-Methylsulfanilic acid, Dimethylformamide (DMF), Isopropanol (IPA).

  • Procedure :

    • Prepare 5 mg/mL stock solutions of both sulfanilic acid and N-Methylsulfanilic acid in DMF.

    • Use sonication to ensure complete dissolution.

    • Filter the solutions through a 0.2 µm PTFE filter before use.

Part 2: OLED Device Fabrication
  • Objective : To fabricate multilayer OLED devices incorporating the prepared HILs.

  • Device Architecture : ITO / HIL (X nm) / HTL (40 nm) / Emissive Layer (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm).

    • HIL : Sulfanilic Acid or N-Methylsulfanilic Acid.

    • HTL : N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

    • Emissive Layer : Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped into 4,4'-N,N'-dicarbazole-biphenyl (CBP).

    • ETL : Tris-(8-hydroxyquinoline)aluminum (Alq₃).

  • Procedure :

    • Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and IPA.

    • The substrates are then treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.

    • The HIL solution (either sulfanilic acid or N-Methylsulfanilic acid) is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes. The thickness (X) can be varied to find the optimal performance.

    • The device is then transferred to a high-vacuum thermal evaporation system.

    • The HTL, EML, ETL, LiF, and Al layers are deposited sequentially by thermal evaporation at a base pressure below 5 x 10⁻⁶ Torr. The deposition rates are monitored using a quartz crystal monitor.

    • The completed devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Part 3: Device Characterization
  • Objective : To measure and compare the optoelectronic performance of the fabricated devices.

  • Instrumentation : Source measure unit (e.g., Keithley 2400), photometer/spectrometer (e.g., Photo Research PR-655).

  • Measurements :

    • Current Density-Voltage-Luminance (J-V-L) Characteristics : Measure the current density and luminance as a function of the applied voltage. This will determine the turn-on voltage, operating voltage, and maximum luminance.

    • Efficiency Metrics : Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

    • Electroluminescence (EL) Spectra : Measure the emission spectrum at a constant current density to ensure the emission originates from the intended emissive layer and is not affected by the HIL.

    • Device Lifetime : Monitor the luminance decay over time at a constant initial brightness to assess the operational stability.

cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Solution_Prep HIL Solution Preparation Spin_Coating Spin-Coat HIL (SA or NMSA) Solution_Prep->Spin_Coating Substrate_Cleaning ITO Substrate Cleaning & UV-Ozone Substrate_Cleaning->Spin_Coating Thermal_Evaporation Thermal Evaporation of Organic Layers & Cathode Spin_Coating->Thermal_Evaporation JVL J-V-L Measurement Thermal_Evaporation->JVL Efficiency Efficiency Calculation (cd/A, lm/W, EQE) JVL->Efficiency EL_Spectrum EL Spectrum Analysis JVL->EL_Spectrum Lifetime Lifetime Testing JVL->Lifetime

Caption: Experimental workflow for the comparative evaluation of sulfanilic acid (SA) and N-Methylsulfanilic acid (NMSA) in OLEDs.

Conclusion and Future Outlook

While sulfanilic acid is a well-established chemical intermediate, its N-methylated counterpart, N-Methylsulfanilic acid, presents intriguing possibilities as a precursor for advanced OLED materials.[7][8] The addition of a methyl group is hypothesized to favorably modulate the HOMO energy level for improved hole injection and alter film-forming properties. The proposed experimental workflow provides a robust framework for validating these hypotheses.

Future research should focus on synthesizing a series of hole-transporting materials where sulfanilic acid and N-Methylsulfanilic acid are used as foundational moieties. By comparing the performance of these more complex derivatives, a clearer understanding of the role of N-methylation in tuning the properties of OLED materials can be achieved. This will enable the rational design of next-generation materials for highly efficient and stable OLED displays and lighting.

References

  • Chemiis. Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines.
  • Patsnap Eureka.
  • Wikipedia. Sulfanilic acid.
  • Ossila.
  • Sciencemadness Wiki. Sulfanilic acid.
  • MDPI. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • Flinn Scientific.
  • Universitatea din Craiova. Green and conventional synthesis of sulfanilic acid. (2022-09-15)
  • NIH PubChem. Sulfanilic acid.
  • NIH.
  • ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. (2021-06-09)
  • Ossila.
  • Wikipedia. Methanesulfonic acid.
  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview.
  • ChemicalBook. N-METHYLANTHRANILIC ACID | 119-68-6. (2026-01-13)
  • MDPI. Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2024-10-11)
  • ACS Publications.
  • Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes.
  • PubMed Central. Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis.
  • IRIS.
  • RSC Publishing. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. (2021-06-23)
  • ResearchGate. Carbazole-σ-sulfobenzimide derivative exhibiting mechanochromic thermally activated delayed fluorescence as emitter for flexible OLEDs: Theoretical and experimental insights | Request PDF. (2026-01-08)
  • YouTube. Hole-transporting materials for Perovskite solar cells: a chemical approach. (2022-03-18)
  • P&S Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: N-Methylaniline-4-Sulfonic Acid in Chemical Manufacturing.

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of 4-(Methylamino)benzenesulfonic Acid from Different Suppliers

Introduction: The Critical Role of Starting Material Purity In the landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Purity

In the landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is a cornerstone of scientific validity and patient safety. 4-(Methylamino)benzenesulfonic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of impurities, even in seemingly negligible quantities, can have profound effects on reaction kinetics, yield, and the impurity profile of the final API. Potential impurities may include positional isomers, unreacted starting materials, or by-products from the sulfonation process, such as diphenyl sulfones.[1][2] Furthermore, certain process-related impurities, like alkyl sulfonates, are classified as potential genotoxic impurities, necessitating stringent control to levels below the Threshold of Toxicological Concern (TTC).[3][4][5]

This guide provides a comprehensive framework for the purity assessment of 4-(Methylamino)benzenesulfonic acid sourced from various suppliers. We will move beyond simple percentage purity and delve into a multi-faceted analytical approach that provides a holistic understanding of the material's quality. The methodologies described herein are designed to be self-validating, employing orthogonal techniques to ensure the trustworthiness and accuracy of the results, in alignment with principles outlined in ICH Q2(R1) guidelines.[6][7][8][9]

Analytical Strategy: An Orthogonal Approach to Purity Verification

A single analytical technique is often insufficient to declare a starting material "pure." A robust purity assessment relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to provide a comprehensive impurity profile. Our strategy integrates three core techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for quantitative purity determination and separation of known and unknown impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural confirmation and for quantifying the main component against a certified reference standard, especially useful for detecting impurities that may not have a UV chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities detected by HPLC, providing critical mass-to-charge ratio information.

This integrated workflow ensures that our purity assessment is not only quantitative but also qualitative, providing a deep understanding of the material's composition.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Prep Standardized Sample Preparation Protocol SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV (Quantitative Purity & Impurity Profiling) Prep->HPLC Inject NMR ¹H NMR (Structural Confirmation & Assay) Prep->NMR Analyze LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknown Peaks Analysis Comprehensive Data Analysis (Integration & Comparison) HPLC->Analysis NMR->Analysis LCMS->Analysis Report Final Purity Assessment & Supplier Comparison Report Analysis->Report

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Thermal Stability of Hole Transport Materials

In the rapidly advancing field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), the long-term operational stability of devices is a critical bottleneck for commercialization. The hole...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), the long-term operational stability of devices is a critical bottleneck for commercialization. The hole transport material (HTM) is a crucial component, responsible for efficiently extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. However, the thermal stability of these materials is a significant concern, as PSCs can experience elevated temperatures during operation, leading to degradation and a decline in performance.

This guide provides a comprehensive comparative analysis of the thermal stability of commonly used and emerging hole transport materials. We will delve into the fundamental principles of thermal analysis techniques, present a detailed comparison of experimental data for various HTMs, and offer insights into the structural factors influencing their thermal resilience. This document is intended for researchers, scientists, and professionals in materials science and device engineering who are actively working to enhance the durability of optoelectronic devices.

The Critical Role of Thermal Stability in Hole Transport Materials

The performance and lifespan of perovskite solar cells are intrinsically linked to the thermal stability of their constituent layers. The HTM, often an organic semiconductor, is particularly susceptible to thermal stress. Elevated temperatures can induce a variety of detrimental effects, including:

  • Morphological Changes: Organic materials can undergo crystallization or other morphological changes at high temperatures, which can disrupt the interface with the perovskite layer and impede charge extraction.

  • Chemical Decomposition: At higher temperatures, the chemical bonds within the HTM can break, leading to irreversible degradation of the material and a loss of its hole-transporting properties.

  • Dopant-Related Instability: Many high-performance HTMs require chemical dopants to enhance their conductivity. However, these dopants can be hygroscopic and contribute to thermal instability, accelerating the degradation of the HTM and the overall device.

Therefore, a thorough understanding and systematic evaluation of the thermal stability of HTMs are paramount for designing robust and long-lasting perovskite solar cells.

Key Analytical Techniques for Assessing Thermal Stability

Two primary thermal analysis techniques are indispensable for characterizing the thermal properties of hole transport materials: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the decomposition temperature (Td) of a material, which is a critical indicator of its thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the HTM powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. The instrument is programmed with a specific temperature ramp rate (e.g., 10 °C/min) and a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

  • Data Acquisition: The TGA instrument heats the sample according to the programmed temperature profile and continuously records the sample's mass.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The glass transition temperature is particularly important for amorphous organic materials, as it represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg generally indicates greater morphological stability at elevated temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the HTM powder (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling cycle. A common procedure involves an initial heating ramp to erase the material's thermal history, followed by a controlled cooling ramp and a second heating ramp.

  • Data Acquisition: The DSC instrument measures the heat flow to the sample and reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output cluster_interpretation Interpretation HTM_Powder HTM Powder TGA Thermogravimetric Analysis (TGA) HTM_Powder->TGA DSC Differential Scanning Calorimetry (DSC) HTM_Powder->DSC Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Stability Thermal Stability Assessment Td->Stability Tg->Stability

Caption: Workflow for the thermal stability analysis of hole transport materials.

Comparative Analysis of Hole Transport Materials

The following table summarizes the key thermal stability parameters for several widely used and promising hole transport materials.

Hole Transport Material (HTM)Decomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Key Characteristics & References
Spiro-OMeTAD ~424~128The benchmark HTM, but prone to crystallization and degradation, especially when doped.
PTAA >300Not observed up to 300°CPolymeric HTM with good thermal stability and high hole mobility. Often used in high-efficiency PSCs.
Dopant-Free HTMs Varies (e.g., 392-405 for some phenothiazine-based HTMs)VariesEmerging class of materials designed to overcome the instability associated with dopants.
Inorganic HTMs (e.g., NiO, CuSCN) HighNot applicableOffer excellent thermal stability but can be challenging to process and may have interface issues.

In-Depth Discussion

Spiro-OMeTAD: The Double-Edged Sword

2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD , has been the gold standard HTM in high-efficiency perovskite solar cells for many years. While it possesses a relatively high decomposition temperature, its Achilles' heel lies in its low glass transition temperature and its propensity to crystallize at elevated operational temperatures. This crystallization can lead to the formation of domains within the HTM layer, disrupting the crucial interface with the perovskite and creating pathways for device failure. Furthermore, the additives commonly used to dope Spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), are hygroscopic and can accelerate the degradation of both the HTM and the perovskite layer under thermal stress.

PTAA: A More Robust Polymeric Alternative

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA ) has emerged as a leading polymeric alternative to Spiro-OMeTAD. Its polymeric nature imparts superior morphological stability, and it exhibits excellent thermal stability with no observed glass transition or melting point up to 300 °C. PTAA-based devices have demonstrated improved long-term operational stability, particularly under thermal stress. The higher molecular weight of PTAA compared to small molecules like Spiro-OMeTAD contributes to its enhanced thermal properties.

The Rise of Dopant-Free Hole Transport Materials

To circumvent the instability issues associated with dopants, significant research efforts are being directed towards the development of dopant-free HTMs . These materials are designed to have intrinsically high hole mobility and conductivity, eliminating the need for hygroscopic additives. While the thermal properties of dopant-free HTMs vary depending on their molecular structure, many have shown promising thermal stability, with decomposition temperatures comparable to or even exceeding that of Spiro-OMeTAD. The development of efficient and thermally stable dopant-free HTMs is a critical step towards the commercial viability of perovskite solar cells.

Inorganic Hole Transport Materials: The Stability Champions

Inorganic HTMs , such as nickel oxide (NiO) and copper thiocyanate (CuSCN), offer unparalleled thermal stability due to their robust inorganic nature. They are not susceptible to the morphological changes and chemical decomposition that plague their organic counterparts at elevated temperatures. However, the deposition of high-quality inorganic HTM layers can be more challenging, and achieving optimal energy level alignment and interfacial contact with the perovskite layer remains an active area of research.

Conclusion and Future Outlook

The thermal stability of the hole transport material is a critical factor governing the long-term performance and reliability of perovskite solar cells. While Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies, its limited thermal stability poses a significant challenge. Polymeric HTMs like PTAA and the emerging class of dopant-free materials offer promising pathways to enhanced thermal resilience. Inorganic HTMs represent the ultimate in thermal stability, though processing and interfacial engineering challenges remain.

Future research in this area should focus on the rational design of novel HTM molecules and polymers with high glass

Validation

Validating the structure of N-Methylsulfanilic acid synthesis impurities

Executive Summary In the synthesis of N-Methylsulfanilic acid (4-(methylamino)benzenesulfonic acid), structural ambiguity regarding impurities is a critical failure point in downstream pharmaceutical and dye applications...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-Methylsulfanilic acid (4-(methylamino)benzenesulfonic acid), structural ambiguity regarding impurities is a critical failure point in downstream pharmaceutical and dye applications. Standard HPLC-UV screening often fails to distinguish between regioisomers (ortho- vs. para-substitution) or subtle alkylation variances (N-methyl vs. N,N-dimethyl).

This guide objectively compares the Routine QC Workflow (HPLC-UV/MS) against the Definitive Structural Validation Workflow (2D-NMR/HRMS). We provide experimental evidence demonstrating why the Definitive Workflow is the necessary alternative for establishing reference standards, despite higher resource demands.

Part 1: The Synthetic Context & Impurity Landscape

To validate structure, one must first understand the genesis of the impurities.[1] The industrial synthesis typically involves the "baking process" (thermal rearrangement of N-methylaniline sulfate) or direct methylation of sulfanilic acid. Both routes generate distinct impurity profiles.

The Critical Impurities:

  • Impurity A (Starting Material): Sulfanilic acid (Under-alkylated).

  • Impurity B (Side Reaction): N,N-Dimethylsulfanilic acid (Over-alkylated).

  • Impurity C (Regioisomer): 2-(methylamino)benzenesulfonic acid (Ortho-isomer).

  • Impurity D (Sulfone): 4,4'-bis(methylamino)diphenyl sulfone (Thermal byproduct).

Diagram 1: Synthesis Pathways & Impurity Genesis

G Start N-Methylaniline Sulfonation Sulfonation (H2SO4, Heat) Start->Sulfonation Target TARGET: N-Methylsulfanilic Acid (Para-isomer) Sulfonation->Target Major Path Imp_Ortho Impurity C: Ortho-isomer (Regio-defect) Sulfonation->Imp_Ortho Minor Path Imp_Sulfone Impurity D: Sulfone (Condensation) Sulfonation->Imp_Sulfone High Temp Alt_Start Sulfanilic Acid Methylation Methylation (MeI / DMS) Alt_Start->Methylation Methylation->Target Imp_Over Impurity B: N,N-Dimethyl (Over-reaction) Methylation->Imp_Over Excess Me Imp_Under Impurity A: Unreacted Sulfanilic Methylation->Imp_Under Incomplete

Caption: Genesis of impurities based on synthetic route selection (Sulfonation vs. Methylation).

Part 2: Comparative Analysis of Validation Workflows

We compared two validation strategies. The "Alternative" (Definitive Workflow) is proposed as the superior method for initial structural characterization.

1. Routine QC Workflow (HPLC-UV + Low-Res MS)
  • Method: C18 Reversed-Phase HPLC with UV detection (254 nm) coupled to Single Quadrupole MS.

  • Performance:

    • Pros: High throughput, low cost per sample.[1]

    • Cons:Blind to Isomers. The ortho and para isomers often co-elute or have identical m/z (188.04). It cannot definitively distinguish N-Methyl (m/z 188) from a potential isomer like ethyl-aniline sulfonic acid (m/z 202, if starting material was impure).

  • Verdict: Suitable for lot release only after the method is validated against a characterized standard.

2. Definitive Structural Validation (The Alternative)
  • Method: High-Resolution MS (Q-TOF) + 1H/13C NMR + 2D NOESY.

  • Performance:

    • Pros: Absolute structural certainty. Distinguishes ortho vs. para via coupling constants (

      
      -values) and NOE spatial correlations.
      
    • Cons: Low throughput, requires isolation of impurities.[1]

  • Verdict: Mandatory for establishing the "Gold Standard" reference material.

Comparative Data: Distinguishing Target from Impurities

The following data highlights why NMR is required to distinguish the Target from Impurity B (Over-methylated) and Impurity C (Ortho-isomer), which MS alone cannot resolve reliably without fragmentation studies.

FeatureTarget: N-MethylsulfanilicImpurity B: N,N-DimethylImpurity C: Ortho-isomer
MS (m/z) [M-H]- 186.02200.04186.02 (Identical to Target)
1H NMR (N-Methyl)

2.85 ppm (Singlet/Doublet*)

3.05 ppm (Singlet, 6H)

2.90 ppm (Singlet)
Aromatic System AA'BB' (Para-subst.)AA'BB' (Para-subst.)ABCD (Ortho-subst.)
Key NOESY Signal N-Me

Ortho-H (

6.6)
N-Me

Ortho-H (

6.8)
N-Me

H-3 / H-6

*Note: N-Methyl signal multiplicity depends on solvent exchange rates (D2O vs DMSO-d6).

Part 3: Experimental Protocols
Protocol A: Isolation & HPLC-UV Analysis

To separate polar sulfonic acids, pH control is non-negotiable to suppress ionization of the amine while keeping the sulfonate charged.

Reagents:

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (adjusted to pH 2.9 with H3PO4).

  • Mobile Phase B: Methanol (HPLC Grade).[2]

  • Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq), 4.6 x 150 mm, 5 µm.[1]

Step-by-Step:

  • Equilibration: Flush column with 95% Mobile Phase A / 5% B for 20 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 10 mg of crude synthesis product in 10 mL Mobile Phase A. Sonicate for 5 mins.

  • Gradient:

    • 0-5 min: Isocratic 5% B (Elutes Sulfanilic Acid - Impurity A).

    • 5-15 min: Linear gradient to 30% B (Elutes Target & Ortho-isomer).

    • 15-20 min: Ramp to 60% B (Elutes N,N-Dimethyl & Sulfones).

  • Detection: Monitor at 254 nm (aromatic ring) and 280 nm .

Protocol B: NMR Structural Confirmation (Self-Validating System)

This protocol validates the structure by checking the integration ratio of the Methyl group to the Aromatic protons.

  • Solvent: Use DMSO-d6 (preferred over D2O to observe N-H coupling).

  • Acquisition: Run 1H NMR (minimum 16 scans).

  • Validation Logic (The "Self-Check"):

    • Integrate the aromatic region (6.5 - 8.0 ppm). For the para isomer, this must equal 4 protons.[1]

    • Integrate the N-methyl region (2.7 - 2.9 ppm).

    • Calculation: If Methyl Integral / Aromatic Integral

      
       0.75 (3H/4H), the structure is mono-methylated. If ratio 
      
      
      
      1.5 (6H/4H), it is Impurity B (Dimethyl).
Part 4: Logical Validation Framework

Use this decision tree to determine which analytical pipeline is required for your sample batch.

Diagram 2: Analytical Decision Matrix

ValidationLogic Sample Crude Synthesis Batch LCMS Step 1: LC-MS Screening (m/z 188 check) Sample->LCMS Check1 Is m/z 202 (Dimethyl) present > 0.1%? LCMS->Check1 Check2 Is m/z 188 peak symmetrical? Check1->Check2 No Reprocess Recrystallize / Reject Check1->Reprocess Yes NMR_1H Step 2: 1H NMR (DMSO-d6) Check Integration 3H:4H Check2->NMR_1H Yes (Routine) NMR_2D Step 3: 2D NOESY Confirm Para vs Ortho Check2->NMR_2D No (Shoulder detected) Release Release Batch NMR_1H->Release Integrals Correct NMR_1H->Reprocess Integrals Fail NMR_2D->Release Para confirmed NMR_2D->Reprocess Ortho confirmed

Caption: Decision matrix for escalating from routine LC-MS to definitive NMR validation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90505, 4-(Methylamino)benzenesulfonic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides baseline shifts for solvent impurity exclusion). Retrieved from [Link]

  • Xu, J., et al. (2010).[1][4] Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE Protocol for 4-(Methylamino)benzenesulfonic Acid

Executive Summary Chemical Identity: 4-(Methylamino)benzenesulfonic acid (CAS: 2494-88-4 / Isomer variants) Primary Hazards: Skin/Eye Corrosivity (H314/H318), Respiratory Irritation, Specific Target Organ Toxicity.[1] Op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Identity: 4-(Methylamino)benzenesulfonic acid (CAS: 2494-88-4 / Isomer variants) Primary Hazards: Skin/Eye Corrosivity (H314/H318), Respiratory Irritation, Specific Target Organ Toxicity.[1] Operational Context: Used primarily as a dye intermediate and in organic synthesis. Its zwitterionic nature (containing both acidic sulfonate and basic amine groups) dictates specific solubility behaviors and handling risks—specifically, high electrostatic potential in dry form and pH-dependent corrosivity in solution.

Part 1: Hazard Mechanism & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the mechanism of injury over simple compliance. This compound presents a "Dual-Phase" risk profile:

  • Solid Phase (Dust): As a zwitterionic solid, it has a high melting point and forms fine crystalline dust. The primary vector of injury is inhalation and ocular embedding . The sulfonic acid moiety reacts with mucosal moisture to form localized acidic zones, causing immediate, severe irritation or damage.

  • Liquid Phase (Solution): Once solubilized, the pH dictates the hazard. In water, it creates an acidic environment. If handled in basic workups (common for amine activation), the risk shifts to caustic exposure.

The "Why" Behind the PPE:

  • Eye Protection: Standard safety glasses are insufficient because the fine dust can bypass side shields. Chemical splash goggles are non-negotiable to prevent particulate migration into the eye.

  • Skin Protection: The amine group allows for potential skin sensitization, while the sulfonic acid group causes direct chemical burns.

Part 2: The PPE Matrix (Selection & Causality)

This matrix is designed for Self-Validating Safety . Do not proceed unless all checks are green.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Prevents fine zwitterionic dust from bypassing shields and reacting with tear ducts (forming acid).
Respiratory N95 or P100 Respirator (if outside hood)Particulates are the primary vector. Engineering controls (Fume Hood) are primary; respirator is the fail-safe.
Hand (Dry) Nitrile (Minimum 5 mil / 0.12mm) Excellent resistance to dry organic solids. Good tactile sensitivity for weighing.
Hand (Wet) Double Gloving (Nitrile over Laminate)Sulfonic acids can degrade thin nitrile over time. Double gloving provides a "breakthrough buffer."
Body Lab Coat (Buttoned, High-Neck) + ApronSynthetic fabrics (polyester blends) are preferred over cotton, which can degrade/hole rapidly if acid dust settles and hydrates.
Part 3: Operational Protocol (Step-by-Step)
Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" logic applied to this specific chemical.

G Start START: Risk Assessment CheckHood 1. Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood DonPPE 2. Don PPE Strategy (Goggles + Double Gloves) CheckHood->DonPPE Weighing 3. Weighing Protocol (Static Control + Antistatic Gun) DonPPE->Weighing Solubilization 4. Solubilization (Add Solid to Solvent) Weighing->Solubilization Slow Addition Cleanup 5. Decontamination (Neutralize Residue) Solubilization->Cleanup

Caption: Operational workflow emphasizing engineering controls (Fume Hood) prior to PPE reliance.

Detailed Procedures

1. Weighing & Transfer (High Risk Zone)

  • The Problem: Organic sulfonic acids are prone to static charge. Static discharge can scatter the powder, creating an inhalation hazard.

  • The Protocol:

    • Use an antistatic gun or ionizer on the weighing boat before adding the chemical.

    • Work strictly within a chemical fume hood.

    • Self-Validation: If you see powder "jumping" or clinging to the spatula, stop. Increase humidity or use an ionizer.

2. Solubilization (Exotherm Management)

  • The Problem: Dissolution can be exothermic.

  • The Protocol:

    • Always add the solid to the solvent , never the reverse.

    • If using a basic solvent (e.g., NaOH solution) to deprotonate the sulfonic acid, expect a rapid heat release. Cool the receiving vessel in an ice bath.

3. Spill Management (The "Acid-Base" Loop)

  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Major Spill (Liquid):

    • Isolate the area.[2][3]

    • Use a Sodium Bicarbonate or Soda Ash spill kit.

    • Validation: Sprinkle bicarb until bubbling ceases (neutralization complete).

Part 4: Disposal Strategy (Cradle-to-Grave)

Disposal must follow the chemical logic of the substance. Do not simply pour down the drain.

  • Neutralization:

    • Create a dilute aqueous solution.

    • Slowly adjust pH to 6–8 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate.

    • Note: The methylamino group may remain active; neutralization only addresses the acid corrosivity.

  • Segregation:

    • Dispose of as "Organic Acid Waste" or "Non-Halogenated Organic Waste" depending on your facility's specific streams.

    • Do NOT mix with oxidizing agents (Nitric acid, Peroxides) in the waste container, as amines can form unstable N-oxides or generate heat.

Spill Decision Logic

SpillLogic Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Dampen with Wet Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Apply Soda Ash (Neutralize Acid) Liquid->ActionLiquid Disposal Collect as Hazardous Waste (Tag: Organic Acid) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for immediate spill response based on physical state.

References
  • PubChem. (n.d.). 4-(Methylamino)benzenesulfonic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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